Amifostine Trihydrate
Description
A phosphorothioate proposed as a radiation-protective agent. It causes splenic vasodilation and may block autonomic ganglia.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQPXJKRNHJWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSP(=O)(O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N2O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150210 | |
| Record name | Amifostine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112901-68-5 | |
| Record name | Amifostine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112901685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amifostine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amifostine Trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIFOSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487QF2F4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Amifostine Trihydrate for Research Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Amifostine (B1664874) Trihydrate, a cytoprotective agent used to mitigate the toxic effects of chemotherapy and radiotherapy. The following sections detail the chemical synthesis, purification protocols, and analytical characterization methods relevant for producing research-grade Amifostine Trihydrate.
Synthesis of Amifostine
The synthesis of amifostine proceeds through a multi-step pathway, starting from readily available precursors. The following protocol is a representative method for its preparation.
Experimental Protocol: Synthesis of Amifostine
Step 1: Synthesis of 2-[(3-aminopropyl)amino]ethanol
-
In a reaction vessel, combine 1,3-propanediamine and 2-chloroethanol (B45725) in a suitable solvent such as ethanol.
-
The reaction mixture is heated under reflux for several hours to facilitate the monoalkylation of the diamine.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield 2-[(3-aminopropyl)amino]ethanol.
Step 2: Synthesis of 2-[(3-aminopropyl)amino]ethyl bromide hydrobromide
-
The 2-[(3-aminopropyl)amino]ethanol obtained from the previous step is treated with hydrobromic acid.
-
The reaction is typically carried out at an elevated temperature to facilitate the conversion of the hydroxyl group to a bromide.
-
After the reaction is complete, the mixture is cooled, and the product is precipitated.
-
The precipitate is collected by filtration, washed with a cold solvent (e.g., acetone), and dried to give 2-[(3-aminopropyl)amino]ethyl bromide hydrobromide.
Step 3: Synthesis of S-{2-[(3-aminopropyl)amino]ethyl} dihydrogen phosphorothioate (B77711) (Amifostine)
-
The 2-[(3-aminopropyl)amino]ethyl bromide hydrobromide is reacted with a solution of sodium thiophosphate (Na₃SPO₃).[1]
-
The reaction is typically performed in an aqueous medium under controlled pH and temperature conditions.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the pH of the reaction mixture is adjusted to induce the precipitation of the crude amifostine.
-
The crude product is collected by filtration and washed with water and then a suitable organic solvent.
Synthesis Pathway of Amifostine
References
The Activation of Amifostine Trihydrate: A Technical Guide to a Prodrug's Transformation by Alkaline Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (B1664874) trihydrate, a phosphorylated aminothiol, serves as a critical cytoprotective agent, mitigating the toxic side effects of chemotherapy and radiation on normal tissues.[1][2] Its efficacy lies in its nature as a prodrug, requiring enzymatic activation to exert its therapeutic effects. This technical guide provides an in-depth exploration of the core mechanism of amifostine activation: the dephosphorylation by alkaline phosphatase to its active metabolite, WR-1065.[3][4] This guide will detail the biochemical transformation, present available quantitative data, provide experimental protocols for studying this process, and visualize the key pathways involved.
The Core Mechanism: Dephosphorylation by Alkaline Phosphatase
Amifostine (WR-2721) is administered in its inactive, phosphorylated form.[1] The key to its activation is the enzyme alkaline phosphatase (ALP), which is abundantly present on the endothelial cells of normal tissues.[2][5] In contrast, tumor tissues often exhibit lower levels of ALP activity, a more acidic microenvironment, and reduced vascularity, which collectively contribute to the selective activation of amifostine in healthy tissues.[5]
Alkaline phosphatase catalyzes the hydrolysis of the phosphate (B84403) group from amifostine, yielding the active, free thiol metabolite, WR-1065.[4] This transformation is crucial, as WR-1065 is the molecule responsible for the cytoprotective effects.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Amifostine and WR-1065 in Pediatric Patients with Medulloblastoma
| Parameter | Amifostine (Plasma) | WR-1065 (Plasma) |
| Clearance | 107 L/hr/m² | 30.6 L/hr/m² |
| Volume of Distribution | 5.53 L/m² | - |
Data from a study in pediatric patients with medulloblastoma, providing an example of in vivo clearance rates.[4]
Table 2: Michaelis-Menten Constants for Alkaline Phosphatase with Various Substrates (for reference)
| Substrate | Km | Vmax | Source Organism/Enzyme |
| p-Nitrophenyl Phosphate | 0.0290 mM | 0.0254 mM/min | E. coli Alkaline Phosphatase |
| Phosphopentapeptide | 5.67 mM | 0.24 µM/s | Alkaline Phosphatase |
This table provides reference kinetic data for alkaline phosphatase with commonly used laboratory substrates, as specific data for amifostine is not available.[6][7]
Experimental Protocols
In Vitro Assay for Amifostine Activation by Alkaline Phosphatase
This protocol provides a general framework for assessing the conversion of amifostine to WR-1065 in a controlled in vitro setting.
Objective: To measure the rate of WR-1065 formation from amifostine when incubated with alkaline phosphatase.
Materials:
-
Amifostine Trihydrate
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 9.0, containing 1 mM MgCl2 and 0.1 mM ZnCl2)
-
Quenching Solution (e.g., 10% Trichloroacetic Acid)
-
HPLC system with a suitable column and detector for quantifying WR-1065 (see Protocol 2)
Procedure:
-
Prepare a stock solution of amifostine in the reaction buffer.
-
Prepare a working solution of alkaline phosphatase in the reaction buffer.
-
In a temperature-controlled environment (e.g., 37°C water bath), initiate the reaction by adding a known concentration of alkaline phosphatase to a solution containing a specific concentration of amifostine.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding the aliquot to the quenching solution.
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant for the concentration of WR-1065 using a validated HPLC method (see Protocol 2).
-
Calculate the initial reaction velocity (rate of WR-1065 formation) for different concentrations of amifostine.
-
Plot the initial velocities against the substrate concentrations to generate a Michaelis-Menten curve and determine the apparent Km and Vmax.
HPLC Quantification of Amifostine and WR-1065 in Plasma
This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of amifostine and its active metabolite WR-1065 in plasma samples.
Objective: To determine the concentrations of amifostine and WR-1065 in biological samples.
Principle: This method involves the derivatization of the thiol group of WR-1065 and the primary amine groups of both analytes to allow for sensitive detection by UV or fluorescence detectors.
Materials and Reagents:
-
HPLC system with a C18 reverse-phase column and a UV or fluorescence detector
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile)
-
Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) with a thiol-containing reagent like 2-mercaptoethanol)
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Plasma samples collected from subjects administered amifostine
Sample Preparation:
-
To a plasma sample, add the internal standard.
-
Precipitate proteins by adding a suitable agent (e.g., acetonitrile (B52724) or perchloric acid).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add the derivatizing agent and allow the reaction to proceed for a specified time in the dark.
-
Inject a specific volume of the derivatized sample into the HPLC system.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Gradient or isocratic elution with a mixture of phosphate buffer and methanol/acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a specific wavelength (e.g., 340 nm for OPA derivatives) or fluorescence detection.
Quantification:
-
Construct a calibration curve using known concentrations of amifostine and WR-1065 standards.
-
Determine the concentrations of amifostine and WR-1065 in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
Signaling Pathways and Logical Relationships
The cytoprotective effects of WR-1065 extend beyond simple free radical scavenging and involve the modulation of key cellular signaling pathways.
Activation of Amifostine and Cellular Uptake
The initial and most critical step is the dephosphorylation of amifostine by alkaline phosphatase at the cell surface, leading to the formation of WR-1065, which is then transported into the cell.
Caption: Amifostine activation and cellular uptake.
Experimental Workflow for In Vitro Amifostine Activation Assay
A typical experimental workflow to study the kinetics of amifostine activation involves a timed enzymatic reaction followed by quenching and subsequent analysis of the product.
Caption: Workflow for in vitro amifostine activation assay.
WR-1065-Mediated Cytoprotective Signaling Pathways
Once inside the cell, WR-1065 influences multiple signaling pathways that contribute to its cytoprotective effects, including the activation of p53 and the modulation of NF-κB.
Caption: WR-1065 mediated cytoprotective signaling.
Conclusion
The activation of this compound by alkaline phosphatase is a pivotal step in its function as a selective cytoprotective agent. The resulting active metabolite, WR-1065, exerts its effects through a combination of direct free-radical scavenging and the modulation of critical cellular signaling pathways. While further research is needed to fully elucidate the kinetic parameters of this enzymatic reaction, the experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals working to optimize the therapeutic potential of amifostine and similar prodrugs.
References
- 1. Pharmacokinetic profile of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drmillett.com [drmillett.com]
- 4. Tissue-nonspecific Alkaline Phosphatase Regulates Purinergic Transmission in the Central Nervous System During Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation of intestinal-type alkaline phosphatase in the tumor vasculature and stroma provides a strong basis for explaining amifostine selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the Enzymatic Dephosphorylation Kinetics in the Assemblies of a Phosphopentapeptide that Forms Intranuclear Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Amifostine Trihydrate: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Structure and Properties of Amifostine (B1664874) Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine trihydrate, a synthetic aminothiol (B82208) derivative, is a broad-spectrum cytoprotective agent.[1][2] It is the trihydrate form of the phosphorylated aminothiol compound S-2-(3-aminopropylamino)ethyl phosphorothioate.[3][4] Initially developed as a radioprotective agent, its clinical applications have expanded to mitigate the toxic side effects of certain chemotherapeutic agents, particularly DNA-binding agents like cisplatin (B142131) and cyclophosphamide, and to reduce radiation-induced xerostomia in patients undergoing radiotherapy for head and neck cancer.[5][6][7] Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active, free thiol metabolite, WR-1065.[3][8] This active form is responsible for its cytoprotective effects, which are attributed to several mechanisms, including the scavenging of free radicals, hydrogen donation to repair damaged DNA, and induction of cellular hypoxia.[7][8] The selective protection of normal tissues is a key feature of amifostine, believed to be due to higher alkaline phosphatase activity and a more favorable pH environment in normal tissues compared to tumors.[7]
Chemical Structure and Properties
This compound is a white crystalline powder that is freely soluble in water.[8] Its chemical structure and fundamental properties are summarized below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate | [9] |
| Synonyms | Ethiofos trihydrate, WR-2721 trihydrate | [5] |
| CAS Number | 112901-68-5 | [1][10] |
| Molecular Formula | C5H21N2O6PS | [1][10] |
| Molecular Weight | 268.27 g/mol | [1][10] |
| SMILES String | C(CN)CNCCSP(=O)(O)O.O.O.O | [9][11] |
| Melting Point | 160–161°C | [1] |
| Solubility | Freely soluble in water. Soluble in PBS (pH 7.2) at 5 mg/mL. Insoluble in DMSO and Ethanol. | [8][12][13] |
| pKa | pKa1 <2.0; pKa2: 4.2; pKa3: 9.0; pKa4: 11.7 (for the trihydrate form) | [8] |
Signaling Pathways
The cytoprotective effects of amifostine, mediated by its active metabolite WR-1065, involve the modulation of key cellular signaling pathways. Two of the most prominent pathways are the p53 and the Hypoxia-Inducible Factor-1α (HIF-1α) pathways.
p53 Signaling Pathway
WR-1065 has been shown to activate the p53 tumor suppressor protein.[5] This activation is not mediated by direct DNA damage but rather through alternative stress signaling, potentially involving the c-Jun N-terminal kinase (JNK).[1] Activation of p53 leads to the induction of downstream target genes like the cyclin-dependent kinase inhibitor p21, resulting in a G1/S cell cycle arrest.[5] This cell cycle arrest allows more time for DNA repair before replication, thus contributing to the cytoprotective effect in normal cells.[14]
Caption: Activation of the p53 signaling pathway by WR-1065.
HIF-1α Signaling Pathway
Amifostine has been shown to induce intracellular hypoxia, which in turn leads to the stabilization and activation of the transcription factor HIF-1α.[10][15] HIF-1α upregulates the expression of genes involved in anaerobic metabolism and can also play a role in inhibiting apoptosis.[15] This switch to a glycolytic metabolic state and the anti-apoptotic effects contribute to the protection of normal tissues from radiation and chemotherapy-induced damage.
References
- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 2. DE69333453T2 - CRYSTALLINE AMIFOSTINE COMPOSITIONS AND METHOD FOR THEIR PREPARATION AND THEIR USE - Google Patents [patents.google.com]
- 3. WR-1065, the active form of amifostine, protects HL-60 cells but not peripheral blood mononuclear cells from radiation and etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the radiation protection agent S-2-(3-aminopropylamino)ethylphosphorothioic acid (WR 2721) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101347412B - this compound crystalline freeze-dried preparation and preparation method thereof - Google Patents [patents.google.com]
- 7. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103396439B - The synthetic method of thiophosphate cell protective agent-amifostine - Google Patents [patents.google.com]
- 10. Amifostine induces anaerobic metabolism and hypoxia-inducible factor 1 alpha [pubmed.ncbi.nlm.nih.gov]
- 11. Amifostine has an inhibitory effect on the radiation-induced p53-branched cascade in the immature mouse ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US5591731A - Crystalline amifostine compositions - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
early preclinical studies on Amifostine Trihydrate as a radioprotector
An In-Depth Technical Guide to Early Preclinical Studies of Amifostine (B1664874) Trihydrate as a Radioprotector
Abstract
Amifostine (WR-2721), an organic thiophosphate, was initially developed as a radioprotective agent for military applications and has since become one of the most extensively studied cytoprotectors.[1][2] As a prodrug, amifostine is dephosphorylated in vivo to its active free thiol metabolite, WR-1065.[3] Early preclinical research was pivotal in demonstrating its broad-spectrum capacity to selectively protect normal tissues from the cytotoxic effects of ionizing radiation without compromising the anti-tumor efficacy of radiotherapy.[4][5] This selectivity is primarily attributed to the differential activity of alkaline phosphatase in healthy versus malignant tissues, leading to higher concentrations of the active metabolite in normal cells.[6] The primary mechanisms of radioprotection by WR-1065 include the scavenging of free radicals, donation of hydrogen atoms to repair damaged DNA, and the induction of transient cellular hypoxia.[3][6][7] This guide provides a detailed overview of the foundational preclinical studies, summarizing quantitative efficacy data, outlining key experimental protocols, and illustrating the core mechanistic and signaling pathways.
Mechanism of Action
Selective Activation in Normal Tissues
The selective protection of normal tissues is the hallmark of amifostine's clinical potential. This selectivity is not based on differential uptake of the prodrug itself, but rather on its activation process.
-
Dephosphorylation: Amifostine is a phosphorylated prodrug that requires activation by the membrane-bound enzyme alkaline phosphatase to be converted into its active, free-thiol form, WR-1065.[3]
-
Enzyme Localization: This enzyme is significantly more abundant in the capillaries and membranes of healthy tissues compared to the vasculature of most tumors.[1][4]
-
Microenvironment Factors: The microenvironment of solid tumors, often characterized by hypovascularity and a lower interstitial pH, further inhibits the conversion of amifostine to WR-1065.[7][8] In contrast, the neutral pH of normal tissues favors this activation.[3]
-
Concentration Gradient: Consequently, the concentration of the active WR-1065 can be up to 100 times higher in normal tissues than in tumor tissues, establishing a steep therapeutic gradient for cytoprotection.[7][8]
Molecular Radioprotection
Once WR-1065 is formed and absorbed into the cell, it exerts its radioprotective effects through several complementary mechanisms:
-
Free Radical Scavenging: As a potent thiol, WR-1065 is an excellent scavenger of the reactive oxygen species (ROS) generated by the radiolysis of water during radiation exposure.[1][9] This action neutralizes the free radicals before they can inflict damage on critical cellular macromolecules.
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA, effectively reversing the initial lesions caused by free radicals.[3][10] Additionally, high intracellular concentrations of its disulfide metabolite, WR-33278, can bind to and condense DNA, which may limit the accessibility of DNA as a target for damage.[8]
-
Induction of Hypoxia: The metabolism of amifostine and its derivatives can lead to increased oxygen consumption in tissues, inducing a state of transient, localized hypoxia.[6][7] This reduction in oxygen tension makes cells less sensitive to the damaging effects of ionizing radiation, a phenomenon known as the "oxygen effect."
Preclinical Efficacy Data
Quantitative assessment of radioprotection is often expressed as the Dose Reduction Factor (DRF), which is the ratio of the radiation dose causing a specific level of damage in the presence of the protector to the dose causing the same level of damage without it. Early preclinical studies in rodent models established the significant protective efficacy of amifostine across various tissues.
Table 1: Radioprotective Efficacy (Dose Reduction Factor) in Mice
| Animal Model | Amifostine Dose & Route | Radiation Syndrome | DRF | Reference(s) |
|---|---|---|---|---|
| Mouse | 500 mg/kg (ip) | Hematopoietic (H-ARS) | 2.7 | [7][8] |
| Mouse | 500 mg/kg (ip) | Gastrointestinal (GI-ARS) | 1.8 |[7][8] |
DRF: Dose Reduction Factor; ip: Intraperitoneal; H-ARS: Hematopoietic Acute Radiation Syndrome; GI-ARS: Gastrointestinal Acute Radiation Syndrome.
Table 2: Tissue-Specific Protection in Rodent Models
| Animal Model | Tissue Protected | Experimental Setup | Key Quantitative Finding | Reference(s) |
|---|---|---|---|---|
| Fisher-344 Rat | Esophagus | 200 mg/kg amifostine (ip) 30 min before each of 5 daily 9 Gy radiation fractions. | 5 days post-RT, mean mucosal thickness was 37 µm with amifostine vs. 30 µm with placebo (p=0.024). | [11] |
| Fisher-344 Rat | Esophagus | 200 mg/kg amifostine (ip) 30 min before each of 5 daily 9 Gy radiation fractions. | 10 weeks post-RT, significant decrease in submucosal collagen deposition (p=0.027) with amifostine. | [11] |
| C57BL/6 Mouse | Intestinal Stem Cells | Single dose of amifostine prior to 10 Gy whole-body irradiation. | Amifostine treatment protected Lgr5+ intestinal stem cells from radiation-induced damage. | [12] |
| Swiss Albino Mouse | Bone Marrow Chromosomes | 50 mg/kg amifostine (ip) prior to irradiation. | Significant protection against radiation-induced chromosome aberrations. |[13] |
RT: Radiotherapy
Preclinical Experimental Protocols
The following protocols are representative of the methodologies used in early preclinical evaluations of amifostine.
Protocol: Evaluation of Esophageal Injury in a Rat Model
This protocol is based on a study designed to assess amifostine's ability to protect against both acute and chronic radiation-induced esophageal injury.[11]
-
Animal Model: Female Fisher-344 rats.
-
Acclimation: Animals are acclimated for a standard period before experimentation.
-
Grouping: Rats are randomly allocated to either a placebo group or an amifostine treatment group.
-
Drug Administration: The treatment group receives an intraperitoneal (ip) injection of amifostine (e.g., 200 mg/kg) 30 minutes prior to each radiation fraction. The placebo group receives a saline injection on the same schedule.
-
Radiation Protocol:
-
Source: 150 kV X-rays.
-
Dosage: A fractionated schedule is used, delivering 9 Gy to the esophagus for 5 consecutive days.
-
Anesthesia: Animals are anesthetized during irradiation to ensure accurate targeting.
-
-
Endpoint Analysis:
-
Acute Injury: A subset of animals is euthanized 5 days post-irradiation. The esophagus is harvested for histopathological analysis, focusing on mucosal thickness and integrity.
-
Chronic Injury: Remaining animals are monitored for a longer period (e.g., 10 weeks) before euthanasia. Harvested esophageal tissue is analyzed for chronic damage markers, including submucosal collagen deposition (fibrosis) and macrophage accumulation.
-
Protocol: Determination of Dose Reduction Factor (DRF) in a Mouse Model
This protocol describes a general method for calculating the DRF for acute radiation syndromes (ARS), based on early survival studies.[7][8]
-
Animal Model: Mice (e.g., C57BL/6).
-
Grouping: Multiple cohorts of mice are established. Half of the cohorts are designated for amifostine treatment, and the other half for placebo (saline).
-
Drug Administration: Amifostine (e.g., 500 mg/kg) or saline is administered via IP injection 30 minutes before irradiation.
-
Radiation Protocol:
-
Source: A source capable of delivering a lethal dose of whole-body irradiation (e.g., 60Co gamma rays).
-
Dosage: Each cohort (both amifostine and saline) is exposed to a different, graded dose of radiation. The dose range is selected to produce between 0% and 100% mortality.
-
-
Endpoint Analysis:
-
Survival: Animals are monitored for 30 days, and mortality is recorded.
-
LD50/30 Calculation: The radiation dose lethal to 50% of the animals within 30 days (LD50/30) is calculated for both the amifostine-treated and the saline-treated groups.
-
DRF Calculation: The DRF is calculated as: DRF = (LD50/30 of amifostine group) / (LD50/30 of saline group)
-
Signaling Pathways and Cellular Effects
The protective actions of amifostine initiate a cascade of downstream cellular effects that collectively enhance cell survival and tissue integrity following radiation exposure.
-
p53 and Cell Cycle Control: The active metabolite WR-1065 has been shown to increase levels of the p53 tumor suppressor protein.[9] This can lead to temporary cell cycle arrest, allowing more time for DNA repair mechanisms to function before the cell attempts to replicate damaged DNA.
-
Apoptosis Inhibition: By scavenging free radicals and facilitating DNA repair, amifostine reduces the level of cellular damage that would otherwise trigger programmed cell death (apoptosis). This is a critical factor in preserving normal tissue cell populations.
-
Modulation of Inflammatory Pathways: Amifostine can prevent the upregulation of inflammatory pathways, such as those mediated by the transcription factor NF-κB.[7][12] By mitigating the radiation-induced inflammatory response, amifostine helps to reduce both acute and chronic tissue damage.
Summary and Future Directions
Early preclinical studies were instrumental in establishing Amifostine Trihydrate as a potent, selective radioprotector. Research in various animal models consistently demonstrated its ability to protect a broad range of normal tissues, including bone marrow, the gastrointestinal tract, and salivary glands, from radiation-induced damage.[4] The quantitative data, particularly the high Dose Reduction Factors for acute radiation syndromes, provided a strong rationale for its clinical development.[7][8] The elucidation of its mechanism—centered on selective activation to WR-1065 and subsequent free radical scavenging—has guided its application.[3][6] While amifostine has been approved for specific clinical indications, its use can be limited by side effects such as hypotension.[14] Ongoing and future research continues to explore alternative administration routes, such as subcutaneous injection, and novel formulations to improve its therapeutic index and broaden its clinical utility.[15]
References
- 1. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (Ethyol): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine (Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine and radiation therapy: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (WR-2721): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioprotective effects of amifostine on acute and chronic esophageal injury in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioprotector WR-2721 and mitigating peptidoglycan synergistically promote mouse survival through the amelioration of intestinal and bone marrow damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioprotective effect of combinations of WR-2721 and mercaptopropionylglycine on mouse bone marrow chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Preclinical studies on the radioprotective efficacy and pharmacokinetics of subcutaneously administered amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Characteristics of Amifostine Trihydrate in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amifostine (B1664874) Trihydrate in various laboratory solvents. Understanding these properties is critical for the development of stable formulations, in vitro assay design, and ensuring accurate dosing in preclinical and clinical research. This document presents quantitative solubility data, outlines experimental protocols for solubility determination, and provides visualizations of key processes.
Core Solubility Data
Amifostine trihydrate exhibits high solubility in aqueous solutions and polar solvents, a characteristic that is significantly influenced by temperature and the presence of co-solvents. Conversely, it is practically insoluble in non-polar organic solvents.
Quantitative Solubility Data Summary
The following tables summarize the available quantitative data on the solubility of this compound in commonly used laboratory solvents.
| Solvent System | Temperature | Solubility (mg/mL) | Citation |
| Water | 25°C | 425.7 | [1] |
| Water | 10°C | 264.0 | [1] |
| Water | 5°C | 251.2 | [1] |
| Water | 0°C | 204.7 | [1] |
| Water | -5°C | 199.8 | [1] |
| Water | Ambient | ~200 | [2] |
| Water | Not Specified | >90 | [3] |
| Water | Not Specified | 42.0 | [4] |
| Water | Not Specified | 1000 | [5] |
| 1% Ethanol in Water | 25°C | 396.0 | [1] |
| 2% Ethanol in Water | 25°C | 370.9 | [1] |
| 5% Ethanol in Water | 25°C | 302.9 | [1] |
| 10% Ethanol in Water | 25°C | 188.0 | [1] |
| 15% Ethanol in Water | 25°C | 106.3 | [1] |
| 20% Ethanol in Water | 25°C | 68.8 | [1] |
| 95% Ethanol | Not Specified | < 0.01 | [5] |
| Chloroform | Not Specified | < 0.01 | [5] |
| Toluene | Not Specified | < 0.01 | [5] |
| PBS (pH 7.2) | Not Specified | 5.0 | [4][6] |
Experimental Protocols
While specific, detailed experimental protocols for the determination of this compound solubility are not extensively published in the public domain, a general methodology based on standard laboratory practices can be outlined. The following protocol describes a typical equilibrium solubility shake-flask method.
General Experimental Protocol for Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed, clear container (e.g., a glass vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the containers tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the samples at a constant temperature using a mechanical shaker or orbital incubator. The temperature should be precisely controlled and monitored.
-
Allow sufficient time for the solution to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the physical properties of the compound. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a suitable membrane filter (e.g., 0.22 µm or 0.45 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of Amifostine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A reversed-phase C18 column is often suitable for the separation of Amifostine and its metabolites.[7]
-
The mobile phase can be a mixture of a buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., methanol).[7]
-
-
Data Analysis:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or molarity.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Activation of Amifostine
Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065. This active form is responsible for its cytoprotective effects.
Caption: Activation pathway of Amifostine to its active metabolite, WR-1065.
References
- 1. US5424471A - Crystalline amifostine compositions and methods of the preparation and use of same - Google Patents [patents.google.com]
- 2. US8815833B2 - Stable amifostine liquid concentrate - Google Patents [patents.google.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. medkoo.com [medkoo.com]
- 5. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. brieflands.com [brieflands.com]
Methodological & Application
Amifostine Trihydrate: In Vitro Cytoprotection Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (B1664874), a phosphorylated aminothiol (B82208) prodrug, serves as a broad-spectrum cytoprotective agent, shielding normal tissues from the cytotoxic effects of chemotherapy and radiation.[1][2] Its selective protection of non-malignant cells is attributed to the differential expression of alkaline phosphatase, an enzyme abundant in normal tissues that dephosphorylates amifostine into its active metabolite, WR-1065.[1][3][4] This active thiol is a potent scavenger of free radicals, a key mechanism in its protective effects against DNA damage and apoptosis induced by cytotoxic treatments.[5][6][7] These application notes provide detailed protocols for in vitro assays to evaluate the cytoprotective efficacy of Amifostine Trihydrate.
Mechanism of Action
Amifostine's cytoprotective activity is initiated by its conversion to the active thiol metabolite, WR-1065. This conversion is catalyzed by alkaline phosphatase, which is more prevalent on the membranes of normal cells compared to tumor cells.[1] WR-1065 exerts its protective effects through several mechanisms:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by chemotherapy and radiotherapy, thereby mitigating oxidative stress on normal cells.[6][7][8]
-
DNA Protection and Repair: The thiol group in WR-1065 can donate a hydrogen atom to repair damaged DNA and can also detoxify reactive metabolites of chemotherapeutic agents.[3][5]
-
Inhibition of Apoptosis: WR-1065 can modulate apoptotic pathways in normal cells, potentially through interactions with key signaling molecules like p53.[6][9]
-
Catalytic Inhibition of Topoisomerase II: The active metabolite WR-1065 has been shown to catalytically inhibit topoisomerase II, which may contribute to its cytoprotective effects.[10]
Signaling Pathway of Amifostine-Mediated Cytoprotection
Caption: Mechanism of Amifostine Cytoprotection.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay assesses the ability of Amifostine to protect cells from chemotherapy-induced cytotoxicity by measuring mitochondrial metabolic activity.[6]
Materials:
-
Normal human cell line (e.g., human renal proximal tubule epithelial cells - HK-2)
-
Tumor cell line (e.g., human ovarian cancer cell line - SKOV-3)
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Amifostine Pre-treatment: Treat the cells with varying concentrations of Amifostine (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.[6]
-
Chemotherapy Treatment: Add the chemotherapeutic agent (e.g., Cisplatin at its predetermined IC50 concentration) to the wells and incubate for 24-48 hours.[6]
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[6]
-
Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Clonogenic Survival Assay
This assay evaluates the long-term protective effect of Amifostine on the ability of single cells to form colonies after treatment with a cytotoxic agent.[12]
Materials:
-
Normal and tumor cell lines
-
This compound
-
Chemotherapeutic agent or radiation source
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Treatment: Treat cells in suspension or as monolayers with Amifostine for 1-2 hours, followed by exposure to the chemotherapeutic agent for a specified duration or irradiation.[6][13][14]
-
Cell Seeding: Plate a known number of treated cells (e.g., 200-1000 cells, depending on the expected survival fraction) into 6-well plates.[6][12]
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).[6][12]
-
Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 15-30 minutes.[6]
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Experimental Workflow
Caption: In Vitro Cytoprotection Assay Workflow.
Quantitative Data Summary
| Assay Type | Cell Line(s) | Cytotoxic Agent | Amifostine/WR-1065 Concentration | Key Findings | Reference |
| Neurite Outgrowth | PC-12 (rat pheochromocytoma) | Paclitaxel, Vincristine, Cisplatin | Not specified | Amifostine protected against paclitaxel-induced neurotoxicity but not vincristine-induced neurotoxicity. It also showed potential to reverse existing cisplatin-induced neurotoxicity. | [15] |
| Clonogenic Survival | U87, D54 (p53 wild-type glioma); U251, A172 (p53 mutant glioma) | Ionizing Radiation (0-10 Gy) | 4 mM WR-1065 | Protection factors were 2.4 and 1.9 for U87 and D54, and 2.6 and 2.8 for U251 and A172, respectively, indicating cytoprotection independent of p53 status. | [13][14] |
| Sulforhodamine B | A2780 (ovarian), MCF7 (breast) | 16 different anticancer drugs | Highest non-toxic dose of WR-1065 | Pretreatment with WR-1065 did not significantly alter the IC50 values of any of the 16 drugs, indicating no tumor protection. | [16] |
| Comet Assay | Human lymphocytes | Ionizing Radiation | 250-5,000 µg/mL Amifostine (in vitro) | A significant radioprotective effect was observed at all tested concentrations in the presence of alkaline phosphatase. | [17][18] |
| Free Radical Scavenging | Chemical systems | Superoxide, Hydroxyl, Lipoperoxyl radicals | 1-200 µM Amifostine | Amifostine (as WR-1065) showed significant scavenging activity against hydroxyl radicals, with an EC50 of 255 µM at pH 7.4. | [7] |
| Myocyte ATP Levels | Neonatal rat heart cells | Doxorubicin | 2.0 µg/mL Amifostine or WR-1065 | A 15-minute pretreatment significantly prevented doxorubicin-induced depression of myocyte ATP levels. | [8] |
References
- 1. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine (Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A risk-benefit assessment of amifostine in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro antioxidant properties of amifostine (WR-2721, Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytoprotective agents for anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 10. Further evidence that the radioprotective aminothiol, WR-1065, catalytically inactivates mammalian topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. tandfonline.com [tandfonline.com]
- 15. Amifostine protects against chemotherapy-induced neurotoxicity: an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Amifostine Trihydrate Administration in Murine Radiotherapy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Amifostine (B1664874) Trihydrate, a potent cytoprotective agent, in murine models of radiotherapy. The information is intended to guide researchers in designing and executing experiments to evaluate the radioprotective effects of amifostine on normal tissues.
Introduction
Amifostine (Ethyol®) is an organic thiophosphate prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065. This active form is a powerful scavenger of reactive oxygen species generated by radiation and certain chemotherapeutic agents, thereby protecting normal tissues from damage. Its selective protection of normal tissues over tumors is attributed to the higher alkaline phosphatase activity, higher pH, and better vascularity of normal tissues, leading to preferential activation and uptake of WR-1065. In murine radiotherapy models, amifostine has been shown to mitigate a range of radiation-induced toxicities, including those affecting hematopoietic, gastrointestinal, and salivary tissues.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for amifostine administration in murine radiotherapy models based on published literature.
Table 1: Dosage and Administration of Amifostine in Murine Models
| Parameter | Details | Mouse Strain Examples | Citation |
| Dosage Range | 25 - 500 mg/kg | C3H/HeN, CD2F1, C57BL/6J, ICR | |
| Route of Administration | Intraperitoneal (i.p.), Subcutaneous (s.c.), Intramuscular (i.m.), Intravenous (i.v.), Oral (nanoparticle formulation) | C3H, C3H/HeN, CD2F1, ICR | |
| Timing of Administration | 15 - 60 minutes prior to irradiation | C3H, ICR, C57BL/6 | |
| Vehicle | Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline) | Not specified, but standard practice |
Table 2: Efficacy of Amifostine in Murine Radiotherapy Models
| Endpoint | Amifostine Dose and Administration | Radiation Dose | Mouse Strain | Protective Effect | Citation |
| Survival (30-day) | 400 mg/kg i.p., 30 min prior | 10.8 Gy TBI | C3H | Increased survival, Protection Factor (PF) of 2.1 | |
| Hematopoietic System Protection | 200 mg/kg i.p., 30 min prior | 7.85 - 11.30 Gy TBI | C3H/HeN | Increased LD50/30 from 7.85 Gy to 11.30 Gy | |
| Cognitive Injury Mitigation | 107 or 214 mg/kg i.p., 1 hr prior | 2 Gy gamma-rays | Male C57BL/6J | Reversed radiation-induced deficits in novel object recognition | |
| Jejunal Crypt Cell Survival | 500 mg/kg (nanoparticles) oral, 1 hr prior | 11 Gy TBI | Not specified | Significantly enhanced survival | |
| Mucositis Reduction | 200 mg/kg i.p., 30 min prior | 20 Gy to thorax | Wistar albino rats | Reduced inflammation and vascular damage | |
| Bone Mineralization Protection | Not specified | 70 Gy in 5 fractions to hemimandible | Sprague-Dawley rats | Improved cortical density and bone mineral density |
Experimental Protocols
Preparation of Amifostine Trihydrate for Injection
This compound is typically supplied as a sterile lyophilized powder.
-
Reconstitution: Reconstitute the lyophilized powder with sterile 0.9% Sodium Chloride Injection, USP (Normal Saline). For a standard 500 mg vial, inject 9.7 mL of saline to yield a solution with a concentration of 50 mg/mL.
-
Dilution: Further dilute the reconstituted solution with Normal Saline to the final desired concentration for injection. The final volume for injection in mice is typically 0.1 - 0.2 mL.
-
Stability: The reconstituted solution is chemically stable for up to 5 hours at room temperature (~25°C) and up to 24 hours under refrigeration (2°C to 8°C).
Protocol for Intraperitoneal (i.p.) Administration of Amifostine and Irradiation
This protocol describes a general procedure for evaluating the radioprotective effects of amifostine on survival following total-body irradiation (TBI).
-
Animal Model: Use an appropriate mouse strain (e.g., C3H/HeN, C57BL/6) of a specific age and sex. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Sham IR, Vehicle + IR, Amifostine + IR). A typical group size is 10-15 mice for survival studies.
-
Amifostine Preparation: Prepare the amifostine solution as described in section 3.1. The vehicle control group will receive an equivalent volume of Normal Saline.
-
Administration:
-
Weigh each mouse to determine the exact volume of amifostine solution to inject.
-
Administer the calculated dose of amifostine (e.g., 200-400 mg/kg) via intraperitoneal injection.
-
Administer the vehicle to the control groups.
-
-
Timing: Irradiate the mice 30 minutes after the amifostine or vehicle injection.
-
Irradiation:
-
Place the mice in a well-ventilated holder that allows for uniform irradiation.
-
Deliver a single dose of total-body irradiation using a calibrated source (e.g., Cesium-137 or Cobalt-60 irradiator) at a specified dose rate.
-
The sham-irradiated group should be handled identically but not exposed to the radiation source.
-
-
Post-Irradiation Monitoring:
-
Return the mice to their cages with free access to food and water.
-
Monitor the animals daily for 30 days for survival, body weight changes, and clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea).
-
-
Endpoint Analysis:
-
The primary endpoint is the percentage of survival at 30 days.
-
Calculate the Dose Reduction Factor (DRF) if multiple radiation doses are used. The DRF is the ratio of the radiation dose causing 50% lethality (LD50) in the amifostine-treated group to the LD50 in the control group.
-
Visualizations
Signaling Pathway of Amifostine's Radioprotective Action
Caption: Mechanism of amifostine's radioprotective action.
Experimental Workflow for Evaluating Amifostine Efficacy
Caption: General experimental workflow for amifostine studies.
Efficacy of Amifostine Trihydrate in Mitigating Cisplatin-Induced Nephrotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the efficacy of amifostine (B1664874) trihydrate as a nephroprotective agent against cisplatin-induced kidney damage. This document includes summaries of key quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing nephrotoxicity, and diagrams of the relevant biological pathways and experimental workflows.
Introduction
Cisplatin (B142131) is a potent and widely used chemotherapeutic agent for treating various solid tumors. However, its clinical utility is often limited by severe side effects, most notably dose-dependent nephrotoxicity.[1] Amifostine, an organic thiophosphate prodrug, has been investigated as a cytoprotective agent to mitigate this toxicity.[2] This document outlines the mechanisms of action, summarizes the evidence of its efficacy, and provides practical protocols for researchers.
Amifostine is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065.[2] This active form is believed to selectively protect normal tissues through several mechanisms, including scavenging reactive oxygen species (ROS), detoxifying reactive metabolites of cisplatin, and modulating apoptotic pathways.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies, demonstrating the nephroprotective effect of amifostine.
Table 1: Preclinical Efficacy of Amifostine in Rodent Models of Cisplatin-Induced Nephrotoxicity
| Species | Cisplatin Dose | Amifostine Dose | Key Renal Biomarkers | Results | Reference |
| Rat | 6 mg/kg | 200 mg/kg | Serum BUN and Creatinine (B1669602) | Amifostine significantly reduced the elevation of serum BUN and creatinine on day 3 and 5 post-cisplatin administration compared to the cisplatin-only group. | [4] |
| Rat | 7 mg/kg | 200 mg/kg | Plasma BUN and Creatinine | Pretreatment with amifostine 30 minutes before cisplatin prevented the significant increase in plasma BUN and creatinine levels. | [5] |
| Mouse | Not specified | 200 mg/kg (IV) | BUN | Administration of amifostine 30 minutes or 5 minutes before cisplatin significantly reduced BUN levels on day 4. | [6] |
| Rat | 7.5 mg/kg | Not specified | Serum Urea (B33335) and Creatinine | Amifostine reduced the increases in serum urea and serum creatinine levels following cisplatin administration. | [3] |
BUN: Blood Urea Nitrogen; IV: Intravenous.
Table 2: Clinical Efficacy of Amifostine in Patients Treated with Cisplatin
| Study Population | Cisplatin-Based Chemotherapy | Amifostine Dose | Key Renal Biomarker | Results | Reference |
| Patients with solid tumors (n=31) | Cisplatin (50 mg/m²) + Ifosfamide | 910 mg/m² | Glomerular Filtration Rate (GFR) | GFR was fully maintained in the amifostine group, while the control group showed a >30% reduction in median GFR (from 108 to 80 ml/min) after two cycles. | [7] |
| Patients with solid tumors (n=31) | Cisplatin (50 mg/m²) + Ifosfamide | 1000 mg (absolute) | Glomerular Filtration Rate (GFR) | GFR was almost completely maintained in the amifostine arm (121 to 108 ml/min), whereas the control group had a 30% reduction (105 to 80 ml/min). | [8] |
| Women with advanced ovarian cancer (n=242) | Cyclophosphamide + Cisplatin | Not specified | Serum Creatinine | A significantly smaller proportion of patients in the amifostine-treated arm were ineligible for subsequent cisplatin cycles due to elevated serum creatinine levels (≤ 1.5 mg/dL). | [9] |
Signaling Pathways and Mechanisms of Action
Cisplatin-Induced Nephrotoxicity Pathway
Cisplatin induces nephrotoxicity primarily through damage to renal tubular epithelial cells. Key mechanisms include the generation of reactive oxygen species (ROS), induction of apoptosis, and inflammation.
Protective Mechanism of Amifostine
Amifostine's active metabolite, WR-1065, protects renal cells by neutralizing ROS and interfering with apoptotic pathways.
Experimental Protocols
Induction of Cisplatin Nephrotoxicity in a Rat Model
This protocol is a general guideline for inducing acute kidney injury in rats using cisplatin.[4][5]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Cisplatin (dissolved in 0.9% saline)
-
Amifostine trihydrate (dissolved in 0.9% saline)
-
Sterile syringes and needles for injection
-
Animal balance
Procedure:
-
Acclimatize rats for at least one week with free access to food and water.
-
Divide animals into at least three groups: Control, Cisplatin, and Cisplatin + Amifostine.
-
Amifostine Administration: Administer amifostine (e.g., 200 mg/kg) via intraperitoneal (IP) injection 30 minutes before cisplatin administration to the "Cisplatin + Amifostine" group.
-
Cisplatin Administration: Administer a single dose of cisplatin (e.g., 6-7.5 mg/kg) via IP injection to the "Cisplatin" and "Cisplatin + Amifostine" groups.
-
Control Group: Administer an equivalent volume of 0.9% saline via IP injection.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy).
-
Collect blood and kidney tissue samples at predetermined time points (e.g., 3, 5, and 10 days post-injection) for analysis.[4]
Assessment of Renal Function
4.2.1. Blood Chemistry Analysis
Purpose: To measure serum levels of creatinine and blood urea nitrogen (BUN) as indicators of glomerular filtration and renal function.
Procedure:
-
Collect blood samples via cardiac puncture or tail vein at the time of sacrifice.
-
Allow blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Analyze serum for creatinine and BUN levels using an automated biochemical analyzer or commercially available assay kits.
4.2.2. Histopathological Examination
Purpose: To assess the extent of renal tissue damage.
Procedure:
-
Harvest kidneys at the time of sacrifice.
-
Fix one kidney in 10% neutral buffered formalin for at least 24 hours.
-
Embed the fixed tissue in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope for evidence of tubular necrosis, apoptosis, and other pathological changes.[4]
4.2.3. Apoptosis Detection (TUNEL Assay)
Purpose: To quantify apoptotic cells in the renal tissue.
Procedure:
-
Use paraffin-embedded kidney sections.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions of a commercial kit.
-
Count the number of TUNEL-positive (apoptotic) cells in multiple high-power fields to quantify the degree of apoptosis.[4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the nephroprotective efficacy of amifostine.
Conclusion
The data and protocols presented here provide a strong basis for the continued investigation of this compound as a nephroprotective agent in the context of cisplatin chemotherapy. The evidence from both preclinical and clinical studies indicates a significant protective effect, primarily through the antioxidant and anti-apoptotic actions of its active metabolite, WR-1065. The provided protocols offer a standardized approach for researchers to further explore and validate the efficacy of amifostine and other potential nephroprotective compounds.
References
- 1. A model for prediction of cisplatin induced nephrotoxicity by kidney weight in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nephrojournal.com [nephrojournal.com]
- 3. Protective effects of amifostine, curcumin, and melatonin against cisplatin-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Protective effect of amifostine on cisplatin-induced nephrotoxicity and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Carnitine Protection Against Cisplatin Nephrotoxicity In Rats: Comparison with Amifostin Using Quantitative Renal Tc 99m DMSA Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized trial comparing the nephrotoxicity of cisplatin/ifosfamide-based combination chemotherapy with or without amifostine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of reduced doses of amifostine to ameliorate nephrotoxicity of cisplatin/ifosfamide-based chemotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Amifostine Trihydrate Pre-treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, a broad-spectrum cytoprotective agent, is an organic thiophosphate prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065.[1][2] This active form is a potent scavenger of reactive oxygen species, and it also plays a role in DNA repair and modulation of apoptosis.[1][2][3] These properties make Amifostine a subject of interest for protecting normal tissues from the cytotoxic effects of chemotherapy and radiation therapy.[3][4]
This document provides detailed application notes and protocols for evaluating the cytoprotective effects of Amifostine Trihydrate pre-treatment using two common cell viability assays: the MTT assay and the clonogenic assay.
Mechanism of Action of Amifostine
Amifostine is a prodrug that requires metabolic activation to its active form, WR-1065. This conversion is facilitated by the enzyme alkaline phosphatase, which is more abundant in normal tissues compared to tumor tissues, leading to a selective protective effect on healthy cells. The primary mechanisms of cytoprotection by WR-1065 include:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by chemotherapy and radiotherapy, thereby reducing oxidative stress and cellular damage.[1]
-
DNA Repair: The active metabolite can donate a hydrogen atom to repair damaged DNA and has been shown to enhance the activity of DNA repair enzymes.[2]
-
Modulation of Apoptosis: WR-1065 can influence apoptotic pathways, often through the modulation of key signaling molecules such as p53 and NF-κB, to prevent cell death in normal tissues.[5]
Below is a diagram illustrating the signaling pathway of Amifostine's active metabolite, WR-1065.
Data Presentation
The following tables summarize representative quantitative data from MTT and clonogenic assays involving this compound pre-treatment.
Table 1: Representative MTT Assay Data on the Effect of Amifostine Pre-treatment on Cell Viability after Cytotoxic Challenge.
| Cell Line | Treatment | Amifostine Pre-treatment (4mM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Normal Fibroblasts | Control | No | 1.25 ± 0.08 | 100% |
| Cytotoxic Agent | No | 0.63 ± 0.05 | 50% | |
| Cytotoxic Agent | Yes | 1.05 ± 0.07 | 84% | |
| Tumor Cells | Control | No | 1.30 ± 0.09 | 100% |
| Cytotoxic Agent | No | 0.68 ± 0.06 | 52% | |
| Cytotoxic Agent | Yes | 0.71 ± 0.05 | 55% |
Note: The data in this table is representative and illustrates the expected outcome based on published literature. Amifostine and its metabolites may directly react with the MTT reagent, potentially leading to artificially high absorbance values.[3] It is crucial to include appropriate controls, such as Amifostine alone in media without cells, to account for this interaction.
Table 2: Clonogenic Assay Data on the Radioprotective Effect of Amifostine Pre-treatment on Mesenchymal and Hematopoietic Progenitors. [6]
| Progenitor Cell Type | Radiation Dose (cGy) | Amifostine Pre-treatment | Surviving Fraction (%) |
| CFU-F (Fibroblast) | 100 | No | 88 |
| 100 | Yes | 100 | |
| 200 | No | 64 | |
| 200 | Yes | 100 | |
| 400 | No | 50 | |
| 400 | Yes | 84 | |
| CFU-FA (Fibroblast/Adipocyte) | 200 | No | 48 |
| 200 | Yes | Minimal Protection | |
| BFU-E (Erythroid) | 200 | No | 46 |
| 200 | Yes | 100 | |
| CFU-GM (Granulocyte/Macrophage) | 100 | No | 26 |
| 100 | Yes | 54 | |
| 200 | No | 16 | |
| 200 | Yes | 32 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
This compound
-
Cell line of interest (normal and/or tumor)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cytotoxic agent (e.g., chemotherapeutic drug or access to an irradiator)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete culture medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Amifostine Pre-treatment: Prepare fresh solutions of this compound in serum-free medium or PBS at various concentrations. Remove the culture medium from the wells and add 100 µL of the Amifostine solution. Incubate for 30 minutes to 2 hours at 37°C.
-
Cytotoxic Treatment:
-
For Chemotherapy: After Amifostine pre-treatment, remove the Amifostine solution and add 100 µL of medium containing the desired concentration of the chemotherapeutic agent.
-
For Radiation: After Amifostine pre-treatment, replace the Amifostine solution with 100 µL of fresh complete medium and irradiate the plate with the desired dose.
-
-
Incubation: Incubate the cells for a period appropriate for the cytotoxic agent being tested (typically 24 to 72 hours).
-
Washing Step (Recommended): To minimize the potential for Amifostine to directly react with the MTT reagent, it is advisable to wash the cells.[3] Carefully aspirate the medium and wash each well once with 100 µL of sterile PBS.
-
MTT Addition: After the final incubation, remove the medium/PBS and add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix gently by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Remember to include a control for Amifostine alone to assess its direct effect on cell viability and its potential interaction with the MTT reagent.
Clonogenic Assay
This assay assesses the long-term reproductive integrity of single cells after treatment.
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Cytotoxic agent (e.g., chemotherapeutic drug or access to an irradiator)
-
6-well plates
-
Fixing solution (e.g., 100% methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Cell Culture: Grow cells in appropriate culture flasks until they reach approximately 80% confluency.
-
Amifostine Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 4 mM) in serum-free medium for 30 minutes at 37°C.
-
Cytotoxic Treatment:
-
For Radiation: After pre-treatment, replace the Amifostine solution with fresh complete medium and irradiate the cells with various doses.
-
For Chemotherapy: After pre-treatment, expose the cells to the chemotherapeutic agent for a defined period.
-
-
Cell Plating: Following the cytotoxic treatment, wash the cells with PBS, trypsinize them to create a single-cell suspension, and count the number of viable cells (e.g., using Trypan Blue exclusion).
-
Seeding: Plate a known number of viable cells (ranging from 100 to 1000, depending on the expected survival rate for each treatment condition) into 6-well plates containing fresh complete medium.
-
Colony Formation: Incubate the plates undisturbed for 10-14 days at 37°C in a 5% CO₂ incubator, allowing single cells to proliferate and form colonies.
-
Fixing and Staining: After the incubation period, aspirate the medium, gently wash the wells with PBS, and fix the colonies with 100% methanol (B129727) for 10-15 minutes. After removing the methanol, stain the colonies with a 0.5% crystal violet solution for 10-20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells in each well.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control group.
-
Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE/100)).
-
Conclusion
The MTT and clonogenic assays are valuable tools for assessing the cytoprotective effects of this compound. When conducting these experiments, it is crucial to use appropriate controls, be aware of potential artifacts such as the direct reaction of Amifostine with the MTT reagent, and to optimize protocols for the specific cell lines and cytotoxic agents being investigated. The provided protocols and application notes serve as a comprehensive guide for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Amifostine on the Result of MTT Assay [yydbzz.com]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Measurement of WR-1065 Free Radical Scavenging Activity
Introduction
WR-1065, the active thiol metabolite of the radioprotective drug amifostine (B1664874) (WR-2721), is a potent cytoprotective agent. Its primary mechanism of action is widely attributed to its ability to scavenge cytotoxic free radicals generated by radiation therapy and certain chemotherapeutic agents. Beyond direct scavenging, WR-1065 also modulates cellular signaling pathways, including the activation of p53 and NFκB, which contribute to its protective effects. These application notes provide a detailed overview and standardized protocols for the in vitro assessment of WR-1065's free radical scavenging capabilities, intended for researchers in drug development and radiobiology.
Mechanism of Action Overview
The protective effects of WR-1065 are multifaceted. The thiol group in its structure makes it a highly effective free radical scavenger, particularly against highly reactive hydroxyl radicals (OH•). Additionally, WR-1065 can influence key DNA damage response pathways. It has been shown to increase p53 protein levels and activate the NFκB transcription factor. This activation can lead to the upregulation of antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD), extending the cellular protection beyond the immediate presence of the drug.
Quantitative Data Summary
While WR-1065 is well-established as a potent free radical scavenger, specific IC50 values from standardized in vitro assays like DPPH or ABTS are not extensively reported in the literature. However, quantitative analysis using methods such as pulse radiolysis has been performed to determine its reactivity with specific radical species.
| Parameter | Value | Radical Species | Method |
| Second-order rate constant for reaction with OH• | 9.2 ± 0.3 x 10⁹ M⁻¹ s⁻¹ | Hydroxyl Radical (OH•) | Pulse Radiolysis |
Table 1: Known quantitative data for WR-1065 free radical scavenging activity.
Experimental Protocols
The following protocols describe standard colorimetric assays to determine the free radical scavenging activity of WR-1065. For each assay, it is recommended to determine the IC50 value, which is the concentration of WR-1065 required to scavenge 50% of the free radicals in the reaction.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that is purple in color and has a maximum absorbance at 517 nm. When an antioxidant scavenges the free radical by hydrogen donation, the purple color fades, and the absorbance decreases. The change in absorbance is proportional to the scavenging activity.
Reagents and Materials:
-
WR-1065
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Prepare WR-1065 and Standard Solutions: Prepare a stock solution of WR-1065 in an appropriate buffer or water. Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the standard (e.g., Ascorbic acid).
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of WR-1065 or the standard to the wells.
-
For the control well, add 100 µL of the solvent (e.g., methanol) instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Data Analysis: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with WR-1065 or standard.
Plot the % Scavenging against the concentration of WR-1065 to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: ABTS is oxidized by potassium persulfate to form the ABTS radical cation (ABTS•+), which is a blue-green chromophore with a maximum absorbance at 734 nm. In the presence of an antioxidant, the colored radical is reduced, and the color intensity decreases. This decolorization is proportional to the antioxidant's activity.
Reagents and Materials:
-
WR-1065
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Prepare ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare WR-1065 and Standard Solutions: Prepare a stock solution of WR-1065 and a series of dilutions. Prepare similar dilutions for the Trolox standard.
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of WR-1065 or the standard to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with WR-1065 or standard.
Plot the % Scavenging against the concentration of WR-1065 to determine the IC50 value.
Hydroxyl Radical (OH•) Scavenging Assay (Fenton Reaction)
Principle: This assay measures the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻). The hydroxyl radicals degrade a detector molecule (e.g., deoxyribose), and the extent of degradation is measured. An antioxidant will compete with the detector molecule for the hydroxyl radicals, thus reducing its degradation.
Reagents and Materials:
-
WR-1065
-
Deoxyribose
-
Ferric chloride (FeCl₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrogen peroxide (H₂O₂)
-
Ascorbic acid
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare Reaction Mixture: In a tube, mix the following in order:
-
Phosphate buffer (pH 7.4)
-
Deoxyribose (final concentration 2.8 mM)
-
FeCl₃ (final concentration 0.1 mM)
-
EDTA (final concentration 0.1 mM)
-
Various concentrations of WR-1065
-
H₂O₂ (final concentration 1 mM)
-
Ascorbic acid (to initiate the reaction)
-
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Stop Reaction & Color Development:
-
Add 1 mL of 2.8% TCA to stop the reaction.
-
Add 1 mL of 1% TBA.
-
Heat the mixture in a boiling water bath for 15-30 minutes to develop a pink color.
-
-
Measurement: Cool the tubes and measure the absorbance of the solution at 532 nm.
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (without WR-1065).
-
A_sample is the absorbance in the presence of WR-1065.
Superoxide Anion (O₂•⁻) Scavenging Assay
Principle: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692) product, which is measured spectrophotometrically at 560 nm. An antioxidant will scavenge the superoxide radicals, thereby inhibiting the formation of formazan.
Reagents and Materials:
-
WR-1065
-
NADH (Nicotinamide adenine (B156593) dinucleotide)
-
NBT (Nitroblue tetrazolium)
-
PMS (Phenazine methosulfate)
-
Tris-HCl buffer (pH 8.0)
Procedure:
-
Prepare Reaction Mixture: In a tube or well, mix:
-
Tris-HCl buffer
-
Various concentrations of WR-1065
-
NADH solution
-
NBT solution
-
-
Initiate Reaction: Add PMS solution to initiate the reaction.
-
Incubation: Incubate at room temperature for 5 minutes.
-
Measurement: Measure the absorbance at 560 nm.
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (without WR-1065).
-
A_sample is the absorbance in the presence of WR-1065.
Application Notes and Protocols: Use of Amifostine Trihydrate for Organoid Protection Against Radiation Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (B1664874), a broad-spectrum cytoprotective agent, has demonstrated significant potential in protecting normal tissues from the damaging effects of radiation therapy.[1][2] Its active metabolite, WR-1065, is a potent scavenger of free radicals and plays a crucial role in DNA protection and repair.[1][3][4] Organoids, as three-dimensional in vitro models that recapitulate the structure and function of native organs, present an invaluable platform for studying the mechanisms of radiation-induced damage and evaluating the efficacy of radioprotective agents like amifostine.[5] These application notes provide detailed protocols for utilizing amifostine trihydrate to protect organoids from radiation damage, along with a summary of its mechanisms of action and relevant quantitative data.
Mechanism of Action
Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active thiol metabolite, WR-1065.[4] The selective protection of normal tissues is attributed to higher alkaline phosphatase activity, pH, and vascular permeation in healthy tissues compared to tumors.[4] The radioprotective effects of WR-1065 are multifaceted:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of oxygen-free radicals generated by ionizing radiation, thereby preventing damage to cellular macromolecules, including DNA.[3][4]
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA and can also condense DNA, making it less susceptible to damage.[4] Recent studies suggest that WR-1065 may also modulate DNA damage signaling pathways, including the activation of the Tip60 acetyltransferase, which is involved in the DNA damage response.[6]
-
Cell Cycle Regulation: Amifostine can induce a G1 arrest in a p53-dependent manner, allowing more time for DNA repair before replication.[3][7]
-
Modulation of Signaling Pathways: The protective effects of amifostine are regulated by the p53 protein.[3][7][8] Amifostine induces the expression of p53, which in turn can lead to cell cycle arrest and cytoprotection.[3][8] It has also been shown to enhance the interaction between p53 and 14-3-3σ, promoting p53 stability and transcriptional activity.[9]
Data Presentation
The following tables summarize the quantitative effects of amifostine (WR-1065) on cell viability, DNA damage, and colony formation in irradiated cells. It is important to note that this data is derived from 2D cell culture models and should be validated in 3D organoid systems using the protocols provided below.
Table 1: Effect of Amifostine on Cell Viability and DNA Damage in Irradiated Rat Intestinal Cells (IEC-6)
| Treatment Group | Radiation Dose (Gy) | Amifostine (µM) | Outcome Measure | Result | Reference |
| Control | 0 | 0 | Cell Death (%) | Baseline | [10] |
| Radiation Only | 6 | 0 | Cell Death (%) | Increased | [10] |
| Amifostine + Radiation | 6 | 100 | Cell Death (%) | Significantly Reduced | [10] |
| Amifostine + Radiation | 6 | 1000 | Cell Death (%) | Significantly Reduced | [10] |
| Control | 0 | 0 | γ-H2AX Staining | Baseline | [10] |
| Radiation Only | 5 | 0 | γ-H2AX Staining | Increased DNA Damage | [10] |
| Amifostine + Radiation | 5 | 100 | γ-H2AX Staining | Reduced DNA Damage | [10] |
Table 2: Effect of Amifostine on Colony Formation in Irradiated Rat Intestinal Cells (IEC-6)
| Treatment Group | Radiation Dose (Gy) | Amifostine (mM) | Outcome Measure | Result | Reference |
| Control | 0 | 0 | Colony Formation | Baseline | [10] |
| Radiation Only | Variable | 0 | Colony Formation | Reduced | [10] |
| Amifostine + Radiation | Variable | 1 | Colony Formation | Increased | [10] |
Table 3: Effect of Amifostine on Viability and Progenitor Colony Formation in Irradiated Mouse Bone Marrow Cells
| Treatment Group | Radiation Dose (Gy) | Amifostine (µM) | Outcome Measure | Result | Reference |
| Control | 0 | 0 | Cell Viability (%) | Baseline | [10] |
| Radiation Only | 6 | 0 | Cell Viability (%) | Reduced | [10] |
| Amifostine + Radiation | 6 | Various | Cell Viability (%) | Increased | [10] |
| Radiation Only | 4 | 0 | CFU-G, CFU-M, CFU-GM, CFU-GEMM | Reduced | [10] |
| Amifostine + Radiation | 4 | 100 | CFU-G, CFU-M, CFU-GM, CFU-GEMM | Increased | [10] |
Experimental Protocols
A generalized workflow for testing the radioprotective effects of amifostine on organoids is presented below, followed by detailed protocols for each step.
Experimental workflow for assessing amifostine's radioprotective effects on organoids.
Organoid Culture and Maintenance
This protocol is a general guideline and should be adapted based on the specific organoid type (e.g., intestinal, forebrain).
-
Materials:
-
Organoid culture medium (specific to the organoid type)
-
Basement membrane matrix (e.g., Matrigel®)
-
Culture plates (e.g., 24-well or 96-well)
-
Phosphate-buffered saline (PBS)
-
Cell recovery solution
-
-
Procedure:
-
Thaw and culture patient-derived or cell line-derived organoids according to established protocols. For intestinal organoids, culture in a basement membrane matrix dome with appropriate growth medium.[11]
-
Maintain organoid cultures in a humidified incubator at 37°C and 5% CO2.
-
Passage organoids every 7-10 days.
-
For experiments, plate organoids at a density of 100-150 organoids per well in a 96-well plate one day prior to treatment.[12]
-
This compound Preparation
-
Materials:
-
This compound powder
-
Sterile PBS or cell culture medium
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Prepare a stock solution of this compound in sterile PBS or culture medium. The concentration of the stock solution should be determined based on the desired final concentrations for the experiment (e.g., 100 µM to 1 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Prepare working solutions by diluting the stock solution in the appropriate organoid culture medium.
-
Pre-treatment with Amifostine
-
Procedure:
-
Carefully remove the existing culture medium from the organoid-containing wells.
-
Add the culture medium containing the desired concentration of this compound to the wells. Include a vehicle control (medium without amifostine).
-
Incubate the organoids with amifostine for 30-60 minutes at 37°C and 5% CO2.[9][10]
-
Organoid Irradiation
-
Materials:
-
X-ray or gamma-ray irradiator
-
-
Procedure:
-
Immediately after the amifostine pre-treatment, transport the culture plates to the irradiator.
-
Expose the organoids to a single fraction of radiation at the desired dose (e.g., 2-16 Gy).[12][13]
-
Include a sham-irradiated control group for both amifostine-treated and vehicle-treated organoids.
-
After irradiation, carefully transport the plates back to the incubator.
-
Replace the amifostine-containing medium with fresh, pre-warmed organoid culture medium.
-
Continue to culture the organoids for the desired time points for analysis (e.g., 24 hours for DNA damage, up to 15 days for viability).[14][15]
-
Post-Irradiation Analysis
-
Image-Based Analysis:
-
Capture brightfield images of the organoids at regular intervals post-irradiation (e.g., every 3 days for 15 days).[14]
-
Quantify the number of viable organoids based on structural integrity. Surviving organoids will maintain a well-defined structure, while non-viable organoids will appear disintegrated.[14]
-
Calculate the survival fraction as the number of surviving organoids in the treated group divided by the number of organoids in the unirradiated control group.[12]
-
-
ATP-Based Assays (e.g., CellTiter-Glo® 3D):
-
At the desired time point, equilibrate the 96-well plate and the assay reagent to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well.
-
Mix vigorously to lyse the organoids and release ATP.
-
Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP and reflects the number of viable cells.
-
-
Materials:
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-γH2AX, anti-53BP1)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
-
Procedure:
-
At a specific time point post-irradiation (e.g., 24 hours), fix the organoids in 4% paraformaldehyde.
-
Permeabilize the organoids with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with primary antibodies against DNA damage markers (e.g., γH2AX, 53BP1) overnight at 4°C.[16][17]
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the organoids and acquire images using a confocal microscope.
-
Quantify the number and intensity of γH2AX or 53BP1 foci per nucleus using image analysis software.[15][17]
-
-
Procedure:
-
Following irradiation, dissociate the organoids into single cells or small clusters.
-
Plate the cells at a low density in a new culture plate with fresh basement membrane matrix and culture medium.
-
Culture for 10-14 days to allow for the formation of new organoids (colonies).
-
Count the number of newly formed organoids in each well.
-
Calculate the surviving fraction by normalizing the number of colonies in the treated groups to the number of colonies in the unirradiated control group.
-
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in amifostine's mechanism of action.
Overview of amifostine's activation and mechanism of action.
Amifostine's influence on the p53-mediated cell cycle and DNA repair pathway.
References
- 1. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of amifostine as a radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amifostine Suppresses the Side Effects of Radiation on BMSCs by Promoting Cell Proliferation and Reducing ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Intestinal Organoids and Microphysiological Systems for Modeling Radiotoxicity and Assessing Radioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Amifostine on Apoptosis, Cell Cycle and Cytoprotection of Human Colon Cancer Cell Lines -Biomedical Science Letters | Korea Science [koreascience.kr]
- 8. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifostine alleviates radiation-induced lethal small bowel damage via promotion of 14-3-3σ-mediated nuclear p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FG-4592 protects the intestine from irradiation-induced injury by targeting the TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organoids reveal that inherent radiosensitivity of small and large intestinal stem cells determines organ sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Dose response test of patient-derived cancer organoids to irradiation [frontiersin.org]
- 14. Dose response test of patient-derived cancer organoids to irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Human Forebrain Organoids from Induced Pluripotent Stem Cells: A Novel Approach to Model Repair of Ionizing Radiation-Induced DNA Damage in Human Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Normal Tissue Radiosensitivity by Evaluating DNA Damage and Repair Kinetics in Human Brain Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application of Amifostine Trihydrate in 3D Spheroid Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for cancer research compared to traditional 2D cell cultures.[1][2][3][4] These models better mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and catabolites, as well as intricate cell-cell and cell-matrix interactions.[4][5] Amifostine (B1664874) (also known by its developmental code WR-2721) is a cytoprotective agent approved by the U.S. Food and Drug Administration (FDA) to mitigate the toxic effects of radiation and certain chemotherapies on normal tissues.[6][7][8] This document provides detailed application notes and protocols for the use of Amifostine Trihydrate in 3D spheroid cancer models to investigate its potential as a selective radioprotector.
Amifostine is a prodrug that is dephosphorylated to its active thiol metabolite, WR-1065, by alkaline phosphatase, an enzyme more abundant in healthy tissues than in tumors.[6][9][10] This active form is a potent scavenger of reactive oxygen species (ROS), thereby protecting normal cells from the damaging effects of radiotherapy.[9][10] The differential expression of alkaline phosphatase contributes to the selective protection of normal tissues.[6]
Data Presentation
The following tables summarize key quantitative data relevant to the application of Amifostine in preclinical cancer models.
Table 1: In Vitro Radioprotective Efficacy of Amifostine
| Cell Line | Amifostine Concentration (mM) | Radiation Dose (Gy) | Endpoint | Protective Effect |
| MEF LIG4+/+ | 2 | 6 | Cell Survival | 6.5-fold increase in survival with PHEP-2000/WR-2721 complex compared to pure amifostine[11] |
| MEF LIG4-/- | 2 | 6 | Cell Survival | 1.7-fold increase in survival with PHEP-2000/WR-2721 complex compared to pure amifostine[11] |
| Human Lymphoblastoid | Not specified | G2-phase irradiation | Chromatid Breaks | Significant reduction in radiation-induced breaks[12] |
Table 2: Recommended Amifostine Concentration and Incubation Times for In Vitro Studies
| Parameter | Recommended Range | Notes |
| Amifostine Concentration | 0.1 - 5 mM | Optimal concentration should be determined empirically for each cell line and spheroid model.[11][13] |
| Pre-incubation Time | 30 minutes | Incubation at 37°C prior to irradiation allows for uptake and conversion to the active metabolite.[13] |
Signaling Pathway of Amifostine's Cytoprotective Action
The cytoprotective mechanism of Amifostine is multifaceted, primarily revolving around the scavenging of free radicals and the modulation of key cellular pathways involved in DNA repair and apoptosis.
Caption: Mechanism of Amifostine's cytoprotective action.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in 3D cancer spheroid models.
Protocol 1: Generation of 3D Cancer Spheroids
This protocol describes a common method for generating uniform 3D cancer spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter. Cell viability should be >90%.[14]
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 10,000 cells/well, to be optimized for each cell line).
-
Dispense 100-200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids typically form within 1-3 days.[5]
Caption: Workflow for 3D cancer spheroid generation.
Protocol 2: Treatment of 3D Spheroids with Amifostine and Radiation
This protocol details the procedure for treating established spheroids with Amifostine prior to irradiation.
Materials:
-
Established 3D cancer spheroids in a 96-well plate
-
This compound
-
Sterile PBS or cell culture medium for dissolving Amifostine
-
X-ray or gamma-ray irradiator
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in sterile PBS or culture medium.[13]
-
On the day of the experiment, dilute the Amifostine stock solution to the desired final concentrations (e.g., 0.5, 1, 2, 5 mM) in fresh, pre-warmed culture medium.[11]
-
Carefully remove approximately half of the culture medium from each well containing a spheroid.
-
Add an equal volume of the Amifostine-containing medium to each well to achieve the final desired concentrations. Include a vehicle control group (medium without Amifostine).
-
Incubate the plate at 37°C for 30 minutes.[13]
-
Transport the plate to the irradiator.
-
Irradiate the spheroids with the desired dose of radiation (e.g., 2, 4, 6, 8 Gy).[13] Ensure a sham-irradiated control group is included.
-
Following irradiation, return the plate to the incubator.
-
Optionally, the Amifostine-containing medium can be replaced with fresh culture medium after a few hours or the next day.
Protocol 3: Assessment of Spheroid Viability and Growth
This protocol describes methods to quantify the effects of Amifostine and radiation on spheroid viability and growth.
Materials:
-
Treated and control spheroids in 96-well plates
-
Brightfield microscope with a camera
-
Viability dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)
-
Fluorescence microscope or plate reader
-
Reagents for dissociation of spheroids (e.g., Trypsin-EDTA, Accumax)
-
Flow cytometer (optional, for detailed viability analysis)
Procedure:
A. Spheroid Size Measurement (Non-destructive):
-
At various time points post-treatment (e.g., 24, 48, 72 hours), capture brightfield images of the spheroids in each well.
-
Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot spheroid growth curves over time for each treatment group.
B. Live/Dead Staining (Endpoint Assay):
-
Prepare a staining solution containing Calcein-AM and Propidium Iodide in PBS or culture medium.
-
Carefully replace the culture medium in each well with the staining solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Capture fluorescence images using a fluorescence microscope with appropriate filters (green for Calcein-AM, red for Propidium Iodide).
-
Analyze the images to quantify the area or intensity of green (live) and red (dead) fluorescence.
C. Flow Cytometry for Quantitative Viability (Endpoint Assay):
-
Collect spheroids from each well.
-
Wash with PBS.
-
Add a dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C with gentle agitation until a single-cell suspension is obtained.
-
Neutralize the dissociation reagent and wash the cells with PBS.
-
Stain the cells with a viability dye (e.g., Propidium Iodide or a fixable viability dye).
-
Analyze the cell suspension using a flow cytometer to determine the percentage of live and dead cells in each treatment group.[1][2]
Caption: Workflow for spheroid viability and growth assessment.
Conclusion
The use of 3D spheroid models provides a valuable platform for evaluating the efficacy and mechanisms of radioprotective agents like this compound in a more clinically relevant context. The protocols outlined in this document offer a comprehensive guide for researchers to establish and utilize these models for investigating the potential of Amifostine to selectively protect against radiation-induced damage in cancer therapy. Careful optimization of experimental parameters, including cell seeding density, Amifostine concentration, and radiation dosage, is crucial for obtaining reproducible and meaningful results.
References
- 1. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 2. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Dimensional Spheroids as In Vitro Preclinical Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Amifostine for Cytoprotection during Radiation Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Radioprotective effect of amifostine on cells from cancer prone patients and healthy individuals studied by the G2 and PCC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: A Comparative Analysis of Subcutaneous vs. Intravenous Delivery of Amifostine Trihydrate in Animal Studies
Introduction
Amifostine (B1664874), also known as WR-2721, is a cytoprotective agent used to mitigate the toxic side effects of chemotherapy and radiotherapy on normal tissues. As a prodrug, amifostine is converted to its active metabolite, WR-1065, by alkaline phosphatase enzymes present in the membranes of healthy cells. This active thiol metabolite is believed to be responsible for scavenging free radicals, protecting DNA, and reducing the cumulative toxicities of cancer treatments. While traditionally administered intravenously (IV), research has increasingly explored subcutaneous (SC) delivery as a more convenient and potentially equally effective alternative. These application notes provide a detailed comparison of subcutaneous and intravenous delivery of amifostine in animal models, summarizing key data and outlining experimental protocols for researchers.
Mechanism of Action
Amifostine's selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, higher pH, and better vascularity in these tissues compared to tumor tissue. This leads to a more rapid generation and higher concentration of the active metabolite, WR-1065, in healthy tissues. WR-1065 then exerts its protective effects through several mechanisms, including scavenging of reactive oxygen species (ROS), donation of hydrogen to repair damaged DNA, and modulation of gene expression and cell cycle progression.
Application Notes and Protocols: TUNEL Assay for Evaluating Apoptosis Inhibition by Amifostine Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine Trihydrate, a cytoprotective agent, has demonstrated significant potential in mitigating the cytotoxic effects of chemotherapy and radiation on normal tissues. One of its key mechanisms of action is the inhibition of apoptosis, or programmed cell death. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used and reliable method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing the TUNEL assay to quantify the anti-apoptotic effects of this compound.
Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active cytoprotective thiol metabolite, WR-1065.[3] This active form is known to scavenge free radicals, facilitate DNA repair, and modulate key signaling pathways involved in apoptosis, including the p53 pathway.[3] By inhibiting apoptosis in normal cells, Amifostine helps to reduce the toxic side effects of cancer therapies.
Principle of the TUNEL Assay
The TUNEL assay is designed to detect DNA breaks by enzymatically labeling the free 3'-hydroxyl termini of DNA fragments. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to attach labeled deoxynucleotides to these ends. These labeled nucleotides can then be detected using fluorescence microscopy or flow cytometry, allowing for the quantification of apoptotic cells within a sample.
Quantitative Data Summary
The following table summarizes representative data on the efficacy of Amifostine in inhibiting apoptosis, as measured by assays for apoptosis detection.
| Cell Type/Model | Treatment Conditions | Amifostine Pretreatment | Apoptosis Rate (%) | Fold Change in Apoptosis | Reference |
| Peripheral Blood Lymphocytes (PBLs) from cancer patients | Chemotherapy (cisplatin, adriamycin, cyclophosphamide) | No | 27.1 ± 15.6 | - | [4] |
| Peripheral Blood Lymphocytes (PBLs) from cancer patients | Chemotherapy (cisplatin, adriamycin, cyclophosphamide) | Yes (910 mg/m²) | Significantly Prevented | N/A | [4] |
| Human Colon Cancer Cells (HCT116 p53+/+) | Amifostine alone | N/A | Baseline apoptosis | N/A | [5] |
| Human Colon Cancer Cells (HCT116 p53-/-) | Amifostine alone | N/A | 2-fold higher toxicity and apoptosis vs p53+/+ | 2 | [5] |
Signaling Pathway of Amifostine in Apoptosis Inhibition
Amifostine's active metabolite, WR-1065, influences the p53-mediated apoptotic pathway. In response to cellular stress, such as that induced by chemotherapy or radiation, p53 can trigger cell cycle arrest to allow for DNA repair or, in cases of severe damage, initiate apoptosis. WR-1065 has been shown to induce the expression of p21, a cyclin-dependent kinase inhibitor, in a p53-dependent manner, leading to G1 cell cycle arrest. This provides a window for DNA repair and prevents the cell from entering the apoptotic pathway.
References
- 1. Multiplexable Click-iT Plus TUNEL Assays for In Situ Apoptosis Detection | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. TUNEL Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
improving the stability of Amifostine Trihydrate solutions for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and use of Amifostine (B1664874) Trihydrate solutions for in vitro experiments, with a focus on improving stability and ensuring reliable results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Amifostine Trihydrate for my cell culture experiments?
A1: For optimal stability and sterility, it is recommended to prepare a fresh stock solution of this compound immediately before each experiment. Reconstitute the lyophilized powder with sterile 0.9% Sodium Chloride Injection, USP (physiological saline).[1][2] For example, to create a 50 mg/mL stock solution, you would reconstitute a 500 mg vial with 9.7 mL of sterile saline.[2] Ensure the powder is completely dissolved before further dilution into your cell culture medium.
Q2: What is the recommended storage condition for this compound solutions?
A2: Amifostine solutions have limited stability. A reconstituted stock solution (e.g., 50 mg/mL in 0.9% NaCl) is chemically stable for up to 5 hours at room temperature (approx. 25°C) and up to 24 hours when refrigerated at 2°C to 8°C.[2][3][4] Solutions diluted to a final concentration of 5-40 mg/mL in PVC bags also follow these stability timelines.[2][3] For longer-term storage, the powdered form of this compound should be kept at -20°C.[5]
Q3: My Amifostine solution turned cloudy or has a precipitate after being added to the cell culture medium. What should I do?
A3: Cloudiness or precipitation indicates that the amifostine may have come out of solution, which can lead to inaccurate dosing and inconsistent experimental results. Do not use a solution that is cloudy or contains a precipitate.[4] Please refer to the troubleshooting guide below for strategies to prevent this issue.
Q4: Amifostine is a prodrug. Do I need to add anything to my in vitro system for it to be effective?
A4: Yes, Amifostine requires dephosphorylation to its active metabolite, WR-1065, to exert its cytoprotective effects.[4][6][7][8][9][10] This conversion is catalyzed by the enzyme alkaline phosphatase.[4][6][7][8][9][10] Some cell lines may have sufficient endogenous alkaline phosphatase activity, but for many in vitro systems, the addition of exogenous alkaline phosphatase (at least 0.5-1 U/mL) is necessary to observe a radioprotective effect.[11] Alternatively, you can use the active metabolite, WR-1065, directly in your experiments.
Q5: What is the mechanism of action of Amifostine's active metabolite, WR-1065?
A5: The primary mechanism of WR-1065 is the scavenging of reactive oxygen species (ROS), particularly hydroxyl radicals.[6][9][10][12][13][14] It can also donate a hydrogen atom to repair damaged DNA.[10] Additionally, WR-1065 can influence cell signaling pathways, such as inducing the p53 tumor suppressor protein, which can lead to cell cycle arrest and allow for DNA repair.[15][16][17][18]
Troubleshooting Guide: Solution Precipitation
Encountering precipitation when adding this compound to your cell culture medium is a common challenge due to its solubility characteristics. The following flowchart and detailed steps can help you troubleshoot and prevent this issue.
Caption: Troubleshooting flowchart for Amifostine precipitation.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon addition to medium | High final concentration | Decrease the final working concentration of this compound in your experiment. |
| Rapid solvent shift | Instead of adding the stock solution directly to the full volume of medium, perform a stepwise dilution. First, dilute the stock in a small volume of serum-free medium or PBS, mix gently, and then add this intermediate dilution to the final culture volume.[19] | |
| Low temperature of medium | Ensure your cell culture medium is pre-warmed to 37°C before adding the Amifostine solution.[19] | |
| Precipitate forms over time during incubation | Compound instability | The stability of Amifostine in aqueous solutions is limited. It is best to prepare solutions fresh for each experiment. If long incubation times are necessary, consider the stability data provided and potentially refresh the medium with freshly prepared Amifostine at intervals. |
| Interaction with media components | Serum proteins can sometimes interact with experimental compounds. If your cell line permits, try reducing the serum concentration or using a serum-free medium.[19] |
Data on Amifostine Solution Stability
The stability of Amifostine solutions is highly dependent on temperature and pH. The following tables summarize available data.
Table 1: Stability of Reconstituted Amifostine Solutions
| Storage Condition | Concentration Range | Vehicle | Stability Duration |
| Room Temperature (~25°C) | 50 mg/mL | 0.9% NaCl | Up to 5 hours[2][3][4] |
| Refrigerated (2°C to 8°C) | 50 mg/mL | 0.9% NaCl | Up to 24 hours[2][3][4] |
| Room Temperature (~25°C) | 5 - 40 mg/mL | 0.9% NaCl (in PVC bags) | Up to 5 hours[2][3] |
| Refrigerated (2°C to 8°C) | 5 - 40 mg/mL | 0.9% NaCl (in PVC bags) | Up to 24 hours[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol provides a general guideline for preparing a working solution of this compound for treating cells in vitro.
Caption: Workflow for preparing Amifostine working solution.
Materials:
-
This compound, lyophilized powder
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile 0.22 µm syringe filters
-
Sterile tubes and pipettes
-
Serum-free cell culture medium or sterile PBS
-
Complete cell culture medium
Procedure:
-
Reconstitute Stock Solution: Aseptically add the required volume of sterile 0.9% NaCl to the vial of this compound powder to achieve your desired stock concentration (e.g., 50 mg/mL). Gently swirl to dissolve. Do not shake vigorously.
-
Sterile Filtration: Draw the reconstituted solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This is your sterile stock solution.
-
Prepare Intermediate Dilution: To avoid precipitation, do not add the concentrated stock solution directly to your final volume of culture medium. First, make an intermediate dilution in a small volume of serum-free medium or sterile PBS.
-
Prepare Final Working Solution: Pre-warm your complete cell culture medium to 37°C. Add the intermediate dilution to the pre-warmed medium to reach your final desired experimental concentration. Mix gently by inverting the tube or swirling the flask.
-
Treat Cells: Immediately replace the existing medium on your cells with the freshly prepared Amifostine-containing medium.
-
Important Note: Due to the limited stability of Amifostine in aqueous solutions, it is crucial to prepare the working solution immediately before use.
Protocol 2: General Method for Assessing Amifostine Stability by HPLC
This protocol outlines a general approach for monitoring the stability of your Amifostine solutions using High-Performance Liquid Chromatography (HPLC). Specific parameters will need to be optimized for your particular HPLC system and column.
Principle: This method separates Amifostine from its degradation products. By analyzing samples over time, the percentage of remaining Amifostine can be quantified to determine its stability under specific conditions (e.g., in different media, at various temperatures).
Materials:
-
HPLC system with UV or electrochemical detector
-
C18 reverse-phase column
-
This compound reference standard
-
Mobile phase components (e.g., acetonitrile, water, buffer salts as per established methods)[20][21]
-
Prepared Amifostine solutions to be tested
Procedure:
-
Prepare Standard Curve:
-
Prepare a concentrated stock solution of Amifostine reference standard in an appropriate solvent (e.g., water or mobile phase).
-
Create a series of dilutions from the stock solution to generate standards of known concentrations (e.g., 80-120 µg/mL).[20]
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Prepare Samples for Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of your experimental Amifostine solution.
-
If necessary, dilute the sample with the mobile phase to fall within the concentration range of your standard curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column, mobile phase, flow rate (e.g., 1.0 mL/min), and detector wavelength (e.g., 220 nm).[20]
-
Inject the prepared samples.
-
Record the chromatograms and determine the peak area for Amifostine.
-
-
Data Analysis:
-
Using the standard curve, calculate the concentration of Amifostine remaining in your samples at each time point.
-
Express the stability as a percentage of the initial concentration (time 0). A solution is often considered stable if it retains >90% of the initial concentration.
-
Amifostine Mechanism of Action
Amifostine is a prodrug that requires enzymatic activation to become a potent cytoprotective agent. Its active metabolite, WR-1065, acts through multiple pathways to protect normal cells from the damaging effects of radiation and certain chemotherapeutic agents.
Caption: Amifostine activation and cytoprotective pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. globalrph.com [globalrph.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Amifostine impairs p53-mediated apoptosis of human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amifostine Pretreatment Attenuates Myocardial Ischemia/Reperfusion Injury by Inhibiting Apoptosis and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (Ethyol): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antioxidant properties of amifostine (WR-2721, Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amifostine, a reactive oxigen species scavenger with radiation- and chemo-protective properties, inhibits in vitro platelet activation induced by ADP, collagen or PAF | Haematologica [haematologica.org]
- 15. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 16. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Amifostine on Apoptosis, Cell Cycle and Cytoprotection of Human Colon Cancer Cell Lines -Biomedical Science Letters | Korea Science [koreascience.kr]
- 18. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ijrpr.com [ijrpr.com]
- 21. researchgate.net [researchgate.net]
troubleshooting inconsistent cytoprotective effects of Amifostine Trihydrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Amifostine (B1664874) Trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is Amifostine Trihydrate and how does it exert its cytoprotective effects?
Amifostine (also known as WR-2721) is a prodrug that is dephosphorylated by alkaline phosphatase to its active thiol metabolite, WR-1065.[1] This active form is responsible for the cytoprotective effects. The primary mechanisms of action of WR-1065 include scavenging of free radicals, hydrogen ion donation to repair damaged DNA, and induction of cellular hypoxia.[1][2][3] The selectivity of amifostine for normal tissues is attributed to higher alkaline phosphatase activity, higher pH, and better vascularity in normal tissues compared to tumor tissues.[3]
Q2: Why am I observing inconsistent or no cytoprotective effect with Amifostine in my in vitro experiments?
Inconsistent cytoprotective effects of Amifostine in vitro can arise from several factors:
-
Insufficient Alkaline Phosphatase (ALP) Activity: Amifostine requires dephosphorylation by ALP to become active.[1] Many cultured cell lines have low intrinsic ALP activity. Without sufficient ALP, Amifostine will not be converted to its active metabolite, WR-1065, leading to a lack of a cytoprotective effect.[4][5]
-
Incorrect Timing of Administration: For optimal protection, Amifostine must be administered before the cytotoxic agent (e.g., chemotherapy drug or radiation).[6] Administration after the cytotoxic insult provides no protective benefit.
-
Suboptimal Concentration: The concentration of Amifostine or its active metabolite WR-1065 is critical. Insufficient concentrations may not provide adequate protection, while excessively high concentrations can be cytotoxic.[7]
-
Drug Stability and Handling: Amifostine solutions have limited stability. Reconstituted solutions are stable for up to 5 hours at room temperature (~25°C) or up to 24 hours under refrigeration (2°C to 8°C).[8][9] Improper storage or handling can lead to degradation of the compound.
-
Cell Line Specific Differences: The cytoprotective effect of Amifostine can be cell-line dependent. Factors such as the p53 status of the cells can influence the response to Amifostine.[10][11]
Q3: Can Amifostine protect tumor cells from chemotherapy or radiotherapy?
The selective protection of normal tissues over tumor tissues is a key feature of Amifostine. This selectivity is attributed to several factors present in the tumor microenvironment, including lower alkaline phosphatase activity, decreased vascularity, and a more acidic pH, which collectively lead to reduced conversion of Amifostine to its active metabolite WR-1065 in tumor tissues.[3][12] However, the potential for tumor protection should be empirically evaluated in your specific cancer model.
Q4: What are the common in vitro and in vivo doses for Amifostine?
-
In Vitro : Concentrations for in vitro studies can range from 0.1 µM to 4 mM, depending on the cell line and experimental endpoint.[13][14] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
In Vivo : In animal studies, a commonly used dose is 200 mg/kg administered intraperitoneally (i.p.) 30 minutes before the cytotoxic challenge.[15] Doses in clinical settings are typically higher, for example, 910 mg/m² as a 15-minute intravenous infusion prior to chemotherapy.[3][6]
Troubleshooting Guides
Problem: No observed cytoprotective effect of Amifostine in my cell culture experiments.
-
Question: Did you account for the need for alkaline phosphatase (ALP) to activate Amifostine?
-
Solution: Many cell lines do not have sufficient endogenous ALP activity. You may need to add exogenous ALP to your culture medium along with Amifostine. A concentration of at least 0.5-1 U/ml of ALP has been shown to be effective.[4][5] Alternatively, you can use the active metabolite, WR-1065, directly in your experiments, bypassing the need for ALP activation.
-
-
Question: What was the timing of Amifostine administration relative to the cytotoxic agent?
-
Question: Have you optimized the concentration of Amifostine or WR-1065?
-
Question: How did you prepare and store your Amifostine solution?
Data Presentation
Table 1: Recommended In Vitro Concentrations of Amifostine and Alkaline Phosphatase
| Parameter | Recommended Range | Key Considerations |
| Amifostine Concentration | 0.1 µM - 4 mM | Cell line dependent; perform a dose-response curve.[13][14] |
| WR-1065 Concentration | 40 µM - 4 mM | Cell line dependent; can be cytotoxic at higher concentrations.[7] |
| Alkaline Phosphatase (ALP) | 0.5 - 1 U/ml | Required for Amifostine activation if not using WR-1065 directly.[4][5] |
| Pre-incubation Time | 30 minutes - 2 hours | Administer before the cytotoxic agent.[13][14] |
Table 2: In Vivo Dosage and Administration of Amifostine
| Parameter | Recommendation | Key Considerations |
| Animal Dose (mouse) | 200 mg/kg, i.p. | Administer 30 minutes prior to cytotoxic agent.[15] |
| Clinical Dose | 910 mg/m², i.v. infusion | Administered over 15 minutes, 30 minutes prior to chemotherapy.[3][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the ability of Amifostine to protect cells from chemotherapy-induced cytotoxicity.
Materials:
-
Normal or cancer cell line
-
This compound or WR-1065
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[13]
-
Amifostine Pre-treatment: Treat the cells with varying concentrations of Amifostine (e.g., 0.1, 1, 10, 100 µM) with or without ALP, or with WR-1065, for 1-2 hours.[13]
-
Chemotherapy Treatment: Add the chemotherapeutic agent (e.g., Cisplatin at its IC50 concentration) to the wells and incubate for 24-48 hours.[13]
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[13]
-
Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Clonogenic Survival Assay
This assay evaluates the long-term protective effect of Amifostine on the ability of cells to form colonies after treatment with a cytotoxic agent.
Materials:
-
Normal or cancer cell lines
-
This compound or WR-1065
-
Cytotoxic agent (e.g., radiation or chemotherapy drug)
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)[13]
Protocol:
-
Cell Treatment: Treat cells in suspension or as a monolayer with Amifostine/WR-1065 for 1-2 hours, followed by the cytotoxic agent for a specified duration.[13]
-
Cell Seeding: Plate a known number of treated cells (e.g., 200-1000 cells) into 6-well plates.[13]
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.[13]
-
Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 15-30 minutes.[13]
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (a colony is defined as a cluster of at least 50 cells).[13]
Alkaline Comet Assay
This assay measures DNA damage in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide)
Protocol:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA.
-
Cell Embedding: Mix a suspension of ~1 x 10^4 cells with 0.5% LMPA at 37°C and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Immerse the slides in cold lysis buffer for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining and Visualization: Stain the DNA with an appropriate fluorescent dye and visualize using a fluorescence microscope. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.
Visualizations
Caption: Activation and cytoprotective mechanism of Amifostine.
Caption: Troubleshooting workflow for inconsistent Amifostine effects.
Caption: General experimental workflow for assessing Amifostine's cytoprotective effects.
References
- 1. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amifostine (Ethyol): dosing, administration and patient management guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. globalrph.com [globalrph.com]
- 10. Effects of Amifostine on Apoptosis, Cell Cycle and Cytoprotection of Human Colon Cancer Cell Lines -Biomedical Science Letters | Korea Science [koreascience.kr]
- 11. Amifostine does not protect thyroid cancer cells in DNA damaging in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protective Effect of Amifostine on Radiotherapy-Applied Cardiovascular Tissue - PMC [pmc.ncbi.nlm.nih.gov]
overcoming Amifostine Trihydrate solubility challenges in cell culture media
Welcome to the technical support center for Amifostine (B1664874) Trihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with the solubility and stability of Amifostine Trihydrate in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Amifostine is a thiophosphate cytoprotective agent, often referred to as a prodrug.[1][2] It is not active in its initial form. For it to become effective, it must be dephosphorylated by the enzyme alkaline phosphatase, which converts it into its active free-thiol metabolite, WR-1065.[3][4] This active form is a potent scavenger of oxygen-free radicals, which helps protect normal tissues from the damaging effects of radiation and some chemotherapy agents.[2][4] The higher activity of alkaline phosphatase in normal tissues compared to many tumor tissues contributes to its selective protective effect.[3][4]
Q2: What is the best solvent for dissolving this compound powder?
This compound is freely soluble in water.[1][5] It is recommended to prepare concentrated stock solutions in sterile, purified water or a simple physiological saline solution (0.9% NaCl).[6] It is poorly soluble or insoluble in organic solvents like 95% Ethanol, DMSO, Chloroform, and Toluene.[5][6]
Q3: How should I prepare a stock solution for my cell culture experiments?
To avoid solubility issues, do not dissolve this compound powder directly into complex cell culture media. First, prepare a concentrated aqueous stock solution and then dilute it to the final working concentration in your culture medium. For a detailed step-by-step guide, please refer to the Experimental Protocols section below.
Q4: How should I store the powder and my stock solutions?
-
Powder: The crystalline powder should be stored under refrigeration in a tightly sealed container to protect it from moisture, which can affect its stability.[5] For long-term storage, keep at -20°C for up to 3 years.[3]
-
Stock Solutions: The stability of Amifostine in solution is a critical challenge, as it is known to undergo hydrolysis in neutral, acidic, and mildly basic aqueous solutions.[7] For immediate use, a freshly prepared solution is always best.[6] For storage, it is recommended to aliquot the stock solution and store it at -80°C for up to 3 months or at -20°C for up to 2 weeks.[3] Avoid repeated freeze-thaw cycles.
Q5: What concentration of Amifostine should I use in my experiments?
The optimal concentration is cell-line dependent and should be determined empirically. Published studies have used a range of concentrations. For example, one study found that while concentrations up to 10⁻⁷ M had no effect on cell proliferation, a higher concentration of 10⁻⁵ M significantly inhibited proliferation.[3] Other research has explored concentrations ranging from 0.78 µM to 100 µM.[2] It is advisable to perform a dose-response curve to determine the highest non-toxic concentration for your specific cell line.
Troubleshooting Guide
Q1: I tried to dissolve this compound directly in my cell culture medium, but it won't dissolve completely. What should I do?
-
Problem: Cell culture media are complex mixtures containing salts, amino acids, and proteins that can interfere with the dissolution of high concentrations of this compound.
-
Solution: Always prepare a concentrated stock solution in sterile water or physiological saline first, as described in Protocol 1 . Ensure the powder is fully dissolved in the water/saline before adding it to your culture medium.
Q2: A precipitate formed in my culture flask after I added the Amifostine stock solution. Why did this happen and how can I prevent it?
-
Problem: Precipitation can occur due to several factors, including supersaturation, interaction with media components, or localized pH changes upon addition of the stock solution. The solubility of Amifostine is significantly lower in buffered solutions like PBS (5 mg/mL) compared to water (42 mg/mL or higher).[3]
-
Solution:
-
Dilute Slowly: Add the stock solution to your culture medium drop-by-drop while gently swirling the flask to ensure rapid and even dispersal.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can help maintain solubility.
-
Check Final Concentration: You may be exceeding the solubility limit in the final medium. Try preparing a more dilute stock solution or lowering the final working concentration.
-
pH Considerations: Extreme changes in pH can affect solubility. While highly basic conditions (pH > 10) can improve stability and solubility for formulation purposes, this is generally not compatible with cell culture conditions.[7] Ensure your final medium pH remains within the optimal range for your cells.
-
Q3: My experiment is not showing any radioprotective effect. What could be wrong?
-
Problem: A lack of efficacy can be due to compound degradation, insufficient activation, or improper experimental timing.
-
Solution:
-
Use Fresh Solutions: Amifostine readily hydrolyzes in neutral aqueous solutions.[7] A 5% aqueous solution can show decomposition within 24 hours at room temperature.[5] Prepare your solutions fresh before each experiment or use properly stored frozen aliquots.
-
Confirm Alkaline Phosphatase Activity: Amifostine requires conversion to its active metabolite WR-1065 by alkaline phosphatase.[4] Confirm that your cell line expresses sufficient levels of this enzyme. If not, you may need to add exogenous alkaline phosphatase to the culture medium or use the active metabolite WR-1065 directly for your experiments.
-
Timing is Critical: The active metabolite has a short half-life. Amifostine should be administered shortly before the insult (e.g., 15-30 minutes prior to radiation) to ensure the active metabolite is present at the time of damage.[1]
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Source(s) | Notes |
|---|---|---|---|
| Water | 42 - 1000 | [3][5][7] | Highly soluble, but values vary across sources. A conservative starting point is recommended. |
| PBS (pH 7.2) | 5.0 | [3] | Solubility is significantly reduced in buffered saline compared to pure water. |
| 95% Ethanol | < 0.01 | [5] | Considered insoluble. |
| DMSO | Insoluble | [6] | Not a suitable solvent. |
| Chloroform | < 0.01 | [5] | Insoluble. |
| Toluene | < 0.01 |[5] | Insoluble. |
Table 2: Stability of Amifostine in Aqueous Solutions
| Condition | Stability Observation | Source(s) |
|---|---|---|
| 5% Aqueous Solution (Room Temp) | ~1% decomposition after 24 hours. | [5] |
| Aqueous Solution (Acidic, Neutral, Mild Basic) | Known to undergo hydrolysis. | [7] |
| Aqueous Solution (pH ≥ 10.0, Refrigerated) | Stable for extended periods (retains ≥90% activity for ≥180 days). | [7] |
| In Solvent (-80°C) | Stable for 3 months. | [3] |
| In Solvent (-20°C) | Stable for 2 weeks. |[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Concentrated Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Carefully weigh out the desired amount of this compound powder. For a 10 mg/mL stock, you would weigh 10 mg of powder for every 1 mL of solvent.
-
Dissolution: Add the powder to a sterile conical tube. Using a sterile pipette, add the required volume of sterile, room temperature water or physiological saline (0.9% NaCl solution).[6]
-
Mixing: Vortex the solution gently until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Use or Storage: Use the solution immediately for the best results. If storage is necessary, aliquot into single-use volumes in sterile cryovials and store at -80°C for up to 3 months.[3]
Protocol 2: General Procedure for Treating Cells in Culture
-
Thaw Stock Solution: If using a frozen aliquot, thaw it quickly in a 37°C water bath. Do not refreeze any unused portion of the thawed aliquot.
-
Prepare Final Concentration: Determine the volume of stock solution needed to achieve your desired final concentration in the cell culture medium.
-
Add to Medium: Pre-warm the cell culture medium to 37°C. Slowly add the calculated volume of Amifostine stock solution to the medium, swirling gently to mix.
-
Administer to Cells: Remove the old medium from your cells and replace it with the Amifostine-containing medium.
-
Timing: Incubate the cells with the Amifostine medium for a predetermined time (e.g., 15-30 minutes) before applying the experimental stressor (e.g., radiation, chemotherapeutic agent).[1]
Visualizations
Caption: The metabolic activation pathway of Amifostine.
Caption: Experimental workflow for preparing and using Amifostine.
Caption: Troubleshooting logic for precipitate formation.
References
- 1. Ethyol (Amifostine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. US8815833B2 - Stable amifostine liquid concentrate - Google Patents [patents.google.com]
Technical Support Center: Minimizing Nausea and Vomiting Side Effects of Amifostine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating the common side effects of nausea and vomiting associated with Amifostine (B1664874) administration in animal studies. The following information is curated from preclinical and clinical research to offer practical protocols, troubleshooting advice, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind Amifostine-induced nausea and vomiting?
A1: While the exact mechanisms are not fully elucidated, Amifostine-induced emesis is believed to involve the activation of central and peripheral pathways. Key neurotransmitter systems implicated include dopamine (B1211576) receptors (D2 and D3) in the chemoreceptor trigger zone (CTZ) and 5-hydroxytryptamine-3 (5-HT3) receptors in the gastrointestinal tract and brainstem.[1][2][3] The release of substance P and its interaction with neurokinin-1 (NK1) receptors is another critical pathway in chemotherapy-induced nausea and vomiting, which may also be relevant for Amifostine.[4][5][6][7]
Q2: Which animal models are most suitable for studying Amifostine-induced emesis?
A2: Ferrets and dogs are considered the gold-standard models for emesis research due to their well-developed vomiting reflex.[8][9] Rats do not vomit but exhibit "pica," the ingestion of non-nutritive substances like kaolin (B608303), which is a well-established surrogate for nausea.[10]
Q3: What is the general approach to mitigating Amifostine-induced nausea and vomiting in animal studies?
A3: The most effective strategy is the prophylactic administration of antiemetic agents.[11] A multimodal approach targeting different neurotransmitter receptors often yields the best results. This can include a combination of 5-HT3 receptor antagonists, NK1 receptor antagonists, and in some cases, dopamine receptor antagonists or corticosteroids like dexamethasone (B1670325).[12]
Q4: When should antiemetic premedication be administered relative to Amifostine?
A4: Antiemetics should be administered prior to Amifostine to prevent the onset of nausea and vomiting. A general guideline is to administer the antiemetic(s) 30 to 60 minutes before Amifostine injection.[13][14][15][16][17][18]
Troubleshooting Guides
Issue 1: Persistent Vomiting Despite Prophylaxis with a Single Antiemetic Agent
-
Possible Cause: Amifostine likely triggers multiple emetic pathways simultaneously. A single agent targeting only one receptor type (e.g., a 5-HT3 antagonist alone) may not be sufficient.
-
Troubleshooting Steps:
-
Implement Combination Therapy: Combine a 5-HT3 receptor antagonist (e.g., Ondansetron or Granisetron) with an NK1 receptor antagonist (e.g., Aprepitant). This dual blockade is often more effective than monotherapy.[6]
-
Consider Adding Dexamethasone: Dexamethasone has been shown to potentiate the antiemetic effects of 5-HT3 receptor antagonists.[19]
-
Evaluate Dopamine Pathway Involvement: If combination therapy with 5-HT3 and NK1 antagonists is not fully effective, consider the addition of a dopamine D2 receptor antagonist like Metoclopramide (B1676508).[8][20]
-
Issue 2: Difficulty in Assessing Nausea in Rat Models (Pica)
-
Possible Cause: Pica behavior can be influenced by factors other than nausea, such as stress or changes in appetite.
-
Troubleshooting Steps:
-
Acclimatize Animals: Ensure rats are properly acclimatized to the housing, diet, and presence of kaolin before the experiment to establish a stable baseline of kaolin consumption.
-
Control for Anorexia: Amifostine can also cause a reduction in food intake. When analyzing pica data, it is important to differentiate between increased kaolin consumption as a percentage of total intake (food + kaolin) versus a simple substitution for decreased food intake.
-
Use Appropriate Emetic Controls: Include positive control groups treated with a known emetogen like cisplatin (B142131) to validate the pica model in your laboratory.[10]
-
Issue 3: Choosing the Right Antiemetic and Dosage
-
Challenge: There is a lack of extensive research on specific antiemetic protocols for Amifostine-induced emesis.
-
Recommendation: Start with a 5-HT3 receptor antagonist as they are a first-line treatment for chemotherapy-induced nausea and vomiting.[21] If necessary, add an NK1 receptor antagonist. Dosages can be extrapolated from studies using other emetogenic agents like cisplatin, as the underlying emetic pathways are similar. Refer to the tables below for recommended starting doses.
Experimental Protocols & Data
The following tables summarize recommended antiemetic protocols and dosages for different animal models. Note that these are starting points and may require optimization for your specific experimental conditions.
Table 1: Recommended Antiemetic Protocols for Amifostine-Induced Emesis in Dogs
| Antiemetic Agent | Route of Administration | Recommended Dose | Timing of Administration |
| Ondansetron | IV, PO | 0.5 - 1.0 mg/kg | 30 minutes prior to Amifostine |
| Granisetron | IV | 60 µg/kg | 30 minutes prior to Amifostine |
| Metoclopramide | IM, SC | 0.2 - 0.4 mg/kg | 30 minutes prior to Amifostine |
| Dexamethasone | IM | 4 mg/kg | 30 minutes prior to Amifostine |
| Combination | |||
| Ondansetron + Dexamethasone | IV + IM | 0.5 mg/kg + 4 mg/kg | 30 minutes prior to Amifostine |
Table 2: Recommended Antiemetic Protocols for Amifostine-Induced Emesis in Ferrets
| Antiemetic Agent | Route of Administration | Recommended Dose | Timing of Administration |
| Ondansetron | IV | 3 - 10 mg/kg | 5 minutes prior to Amifostine |
| Metoclopramide | IV | 3 - 10 mg/kg | 5 minutes prior to Amifostine |
| Aprepitant | PO | 0.03 - 1 mg/kg | 2 hours prior to Amifostine |
| Combination | |||
| Ondansetron + Aprepitant | PO | 0.3 mg/kg + 0.03 mg/kg | 1-2 hours prior to Amifostine |
Table 3: Recommended Antiemetic Protocols for Amifostine-Induced Nausea (Pica) in Rats
| Antiemetic Agent | Route of Administration | Recommended Dose | Timing of Administration |
| Ondansetron | IP | 2 mg/kg | 30 minutes prior to Amifostine |
| Dexamethasone | IP | 1 mg/kg | 30 minutes prior to Amifostine |
| Combination | |||
| Ondansetron + Dexamethasone | IP | 2 mg/kg + 1 mg/kg | 30 minutes prior to Amifostine |
Signaling Pathways and Experimental Workflows
Amifostine-Induced Emesis Signaling Pathway
The following diagram illustrates the key signaling pathways involved in Amifostine-induced nausea and vomiting and the points of intervention for various antiemetic agents.
References
- 1. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence that 5-hydroxytryptamine3 receptors mediate cytotoxic drug and radiation-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Potential role of the NK1 receptor antagonists in chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidelines for the administration of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 13. PROPHYLACTIC EFFECTS OF DEXAMETHASONE ON XYLAZINE –INDUCED VOMITING IN DOGS AND COMPARISON WITH METOCLOPRAMIDE [sid.ir]
- 14. Effect of metoclopramide on nausea and emesis in dogs premedicated with morphine and dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jvsmedicscorner.com [jvsmedicscorner.com]
- 17. scilit.com [scilit.com]
- 18. The effect of timing of dexamethasone administration on its efficacy as a prophylactic antiemetic for postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combination metoclopramide and dexamethasone: an effective antiemetic regimen in outpatients receiving non-cisplatin chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 5-HT3 receptors as important mediators of nausea and vomiting due to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing WR-1065 Uptake in Target Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the uptake of WR-1065 into specific target tissues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of WR-1065 cellular uptake?
A1: WR-1065, the active metabolite of amifostine (B1664874), primarily enters cells via non-mediated passive diffusion. However, its disulfide, WR-33278, is a substrate for the polyamine transport system, which it shares with natural polyamines like spermidine (B129725) and spermine. The structural similarity of these compounds to polyamines is a key factor in their transport.
Q2: How does the route of amifostine administration affect WR-1065 levels in target tissues?
A2: The route of administration significantly influences the concentration and distribution of WR-1065.
-
Intravenous (IV) vs. Subcutaneous (SC) Administration: While IV administration of amifostine leads to higher peak plasma levels of WR-1065, subcutaneous administration can result in equal or even slightly greater concentrations of WR-1065 in tissues after 30 minutes. After 60 minutes, the tissue levels are comparable between the two routes.
-
Oral Administration: Oral delivery of amifostine can lead to a significant enrichment of WR-1065 in the intestines (10 to 30-fold higher) compared to tumors and liver. This route limits systemic exposure.
-
Portal Vein Administration: Direct administration of amifostine into the portal vein can increase WR-1065 concentration in the liver by 60% compared to systemic administration. This method also reduces the concentration in tumors.
Q3: Why is there selective uptake of WR-1065 in normal tissues compared to tumor tissues?
A3: The selective protection of normal tissues is largely due to differences in the activity of membrane-bound alkaline phosphatase. This enzyme is more active in the endothelium of normal tissues and is responsible for dephosphorylating the prodrug amifostine into the active metabolite, WR-1065. Tumor microenvironments are often acidic, which is not optimal for alkaline phosphatase activity, thus limiting the conversion of amifostine to WR-1065 within tumors.
Q4: Are there novel drug delivery systems to enhance WR-1065 uptake?
A4: Yes, new drug delivery systems are being developed. One such approach involves conjugating WR-1065 to thiol-polyethylene glycol (PEG) polymers. For instance, a 4-star-PEG-S-S-WR1065 (4SP65) conjugate has been shown to deliver four WR-1065 molecules per polymer molecule intracellularly, demonstrating enhanced anticancer effects in various human cancer cell lines.
Q5: Can WR-1065 accumulate in specific intracellular organelles?
A5: Yes, due to its nature as a weak base, WR-1065 can preferentially accumulate within the acidic environment of lysosomes through a process called proton trapping. This accumulation within lysosomes, which are rich in 'loose' iron, is thought to contribute to its protective effects by minimizing iron-catalyzed damage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low WR-1065 concentration in the target tissue. | Suboptimal administration route for the specific tissue. | Consider altering the administration route. For intestinal protection, oral administration is effective. For liver-specific targeting, portal vein infusion may be beneficial. Subcutaneous injection can provide comparable tissue levels to IV with potentially fewer side effects. |
| Inefficient conversion of amifostine to WR-1065. | Ensure the experimental model has sufficient alkaline phosphatase activity in the target tissue. In in vitro models, consider using WR-1065 directly. | |
| High systemic toxicity (e.g., hypotension). | High peak plasma concentrations of WR-1065. | Switch from IV to subcutaneous administration to achieve a slower rise in plasma WR-1065 levels. Alternatively, explore oral formulations designed for site-specific release to limit systemic exposure. |
| Inconsistent results in in vitro experiments. | Degradation or oxidation of WR-1065 in the culture medium. | Prepare fresh solutions of WR-1065 for each experiment. Ensure appropriate storage conditions as recommended by the manufacturer. |
| Cell line-specific differences in uptake or metabolism. | Characterize the expression of polyamine transporters in your cell line if using WR-33278. Be aware that different cell lines can have varying sensitivities and uptake efficiencies. | |
| Difficulty measuring WR-1065 levels accurately. | Insufficient sensitivity of the analytical method. | Employ highly sensitive analytical techniques such as UPLC-MS/MS with chemical derivatization, which has a lower limit of quantification (7.4 nM) compared to older methods like LC-electrochemical detection. |
Quantitative Data Summary
Table 1: WR-1065 Concentration in Tissues Following Different Administration Routes in Primates
| Time Point | Administration Route | Plasma WR-1065 | Tissue WR-1065 Concentration |
| 30 min | Intravenous | Higher peak | Lower than subcutaneous |
| 30 min | Subcutaneous | Lower | Equal or slightly greater than intravenous |
| 60 min | Intravenous | Declining | Comparable to subcutaneous |
| 60 min | Subcutaneous | Slowly declining | Comparable to intravenous |
| Data adapted from a study in cynomolgus monkeys receiving 260 mg/m² amifostine. |
Table 2: WR-1065 Concentration in Tissues Following Oral vs. Intraperitoneal Administration in Mice
| Tissue | Oral Administration (500 mg/kg) (pmol/mg tissue) | Intraperitoneal Administration (250 mg/kg) (pmol/mg tissue) |
| Duodenum | 200.6 ± 23.3 | Not specified |
| Jejunum | 757.7 ± 26.8 | Not specified |
| Liver | 59.9 ± 26.8 | Roughly equal to tumor |
| Pancreatic Tumor | 24.5 ± 1.9 | Roughly equal to normal tissue |
| Data collected 25 minutes post-administration. |
Table 3: Effect of Administration Route on WR-1065 Area Under the Curve (AUC) in Tumor-Bearing Rats
| Administration Route | Liver AUC₁₅₋₆₀ | Tumor AUC₁₅₋₆₀ | Liver/Tumor Concentration Ratio |
| Systemic (Femoral Vein) | Baseline | Baseline | Baseline |
| Regional (Portal Vein) | 60% higher than systemic | 40% of systemic | Up to 8-fold higher than systemic |
| Rats received a 15-minute infusion of 200 mg/kg amifostine. |
Experimental Protocols
Protocol 1: Determination of WR-1065 in Plasma and Tissues by HPLC
This protocol is based on the methodology used in primate studies to compare intravenous and subcutaneous administration of amifostine.
-
Sample Collection:
-
Administer amifostine (260 mg/m²) either intravenously or subcutaneously.
-
Collect plasma samples at various time points up to 4 hours post-administration.
-
Collect tissue samples at 30 and 60 minutes post-administration.
-
-
Plasma Sample Preparation (Total WR-1065):
-
Analyze plasma samples for total WR-1065 using reverse-phase high-pressure liquid chromatography (HPLC) with fluorescence detection.
-
-
Tissue Sample Preparation (Free WR-1065):
-
Homogenize tissue samples.
-
Analyze for free WR-1065 using reverse-phase HPLC with electrochemical detection.
-
-
Analysis:
-
Quantify WR-1065 concentrations by comparing with a standard curve.
-
Protocol 2: Measurement of WR-1065 in Plasma by UPLC-MS/MS
This protocol describes a highly sensitive method for measuring WR-1065 in rat plasma.
-
Sample Preparation:
-
To a plasma sample, add a solution for chemical derivatization.
-
Perform protein precipitation.
-
-
Analysis: *
Technical Support Center: Amifostine Trihydrate Administration in Fractionated Radiotherapy
This technical support center provides guidance on the optimal timing of Amifostine (B1664874) Trihydrate administration for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended timing for intravenous (IV) administration of Amifostine before a fractionated radiotherapy session?
The standard and most studied timing for intravenous (IV) administration of amifostine is a 15-minute infusion given 30 minutes before chemotherapy, or a 3-minute infusion administered 15 to 30 minutes before each fraction of radiotherapy.[1][2][3][4][5] This window is considered critical due to the short half-life of amifostine, ensuring that its active metabolite, WR-1065, is present at sufficient concentrations in normal tissues to exert its radioprotective effects during radiation exposure.[6]
Q2: Is subcutaneous (SC) administration of Amifostine a viable alternative, and what is the recommended timing?
Yes, subcutaneous (SC) administration has been investigated as a more convenient alternative to IV infusion. The recommended timing for SC administration is approximately 20 to 60 minutes before each radiotherapy fraction.[3][7] Pharmacokinetic studies have shown that SC administration achieves acceptable plasma levels of the active metabolite, WR-1065.[8]
Q3: How does the timing and route of administration impact the efficacy of Amifostine in preventing xerostomia and mucositis?
Both IV and SC routes have demonstrated efficacy in reducing radiotherapy-induced toxicities.
-
Intravenous (IV): Clinical trials have shown that IV amifostine (200 mg/m²) administered 15-30 minutes before radiotherapy significantly reduces the incidence of Grade ≥2 acute and chronic xerostomia.[2][5] It has also been shown to lessen the severity of mucositis and dysphagia.[9]
-
Subcutaneous (SC): SC administration (e.g., a flat dose of 500 mg) 20 minutes before radiotherapy has been shown to significantly reduce pharyngeal, esophageal, and rectal mucositis.[7][8] However, some studies suggest that while SC administration reduces mucositis, it may be less effective than IV in preventing xerostomia.[10]
Q4: What is the relationship between administration timing, route, and the side effect profile of Amifostine?
The timing and route of administration significantly influence the side effect profile.
-
Hypotension: This is a primary dose-limiting toxicity for IV amifostine.[1][6] Shorter infusion times and administration shortly before radiotherapy are associated with a higher risk. SC administration is associated with a significantly lower incidence of hypotension compared to the IV route.[3][8]
-
Nausea and Vomiting: These are common side effects for both routes but are generally less severe and less frequent with SC administration.[11][12]
-
Skin Reactions: SC administration is associated with a higher incidence of local skin reactions and rash compared to IV administration.[3]
-
Discontinuation Rates: Severe adverse effects leading to the discontinuation of amifostine treatment can occur, particularly with daily IV administration during radiotherapy.[13]
Q5: Can Amifostine be administered as a bolus injection?
Some research has explored administering amifostine as a bolus injection. One study found that a bolus injection of 200 mg/m² resulted in a statistically significant decrease in acute toxicity compared to a 15-minute infusion, with a similar radioprotective impact.[14] This method could offer advantages in terms of time and manpower in a busy radiotherapy department.[14]
Troubleshooting Guide
Issue: High incidence of hypotension during IV administration.
-
Recommendation:
-
Ensure the patient is adequately hydrated before amifostine administration.
-
Monitor blood pressure before and during the infusion.
-
Consider switching to subcutaneous administration, which has a lower reported incidence of hypotension.[3][8]
-
If the patient is on antihypertensive medication, consider withholding it for 24 hours prior to amifostine administration, if clinically appropriate.[4]
-
Issue: Patient non-compliance or logistical challenges with daily IV infusions.
-
Recommendation:
Issue: Severe nausea and vomiting.
-
Recommendation:
-
Administer prophylactic antiemetics before amifostine.
-
Subcutaneous administration is associated with a lower incidence of severe nausea and vomiting compared to the IV route.[12]
-
Issue: Local skin reactions with subcutaneous administration.
-
Recommendation:
-
Rotate the injection sites.
-
Monitor for any signs of severe skin reactions.
-
Quantitative Data Summary
Table 1: Comparison of Intravenous (IV) vs. Subcutaneous (SC) Amifostine Administration Protocols
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration |
| Dosage | 200 mg/m² | 500 mg (flat dose) |
| Timing Before RT | 15-30 minutes | 20-60 minutes |
| Administration Time | 3-minute infusion | Bolus injection |
| Efficacy (Xerostomia) | Significant reduction in acute and chronic xerostomia[2][5] | Less effective than IV in some studies[10] |
| Efficacy (Mucositis) | Significant reduction in severe mucositis[9] | Significant reduction in mucositis[7][8] |
| Hypotension | More frequent[3] | Significantly lower incidence[3][8] |
| Nausea/Vomiting | More frequent and can be severe[2] | Less frequent and less severe[12] |
| Skin Reactions | Less frequent[3] | More frequent[3] |
Table 2: Efficacy of Amifostine in Reducing Radiotherapy-Induced Toxicities
| Toxicity | Administration Protocol | Efficacy | Reference |
| Acute Xerostomia (Grade ≥2) | 200 mg/m² IV, 15-30 min before RT | Reduced from 78% to 51% | [2] |
| Chronic Xerostomia (Grade ≥2) | 200 mg/m² IV, 15-30 min before RT | Reduced from 57% to 34% | [2] |
| Mucositis (Grade 4) | 300 mg/m² IV, 15-30 min before RT | Reduced from 52.2% to 4.5% by week 5 | [9] |
| Pharyngeal, Esophageal, Rectal Mucositis | 500 mg SC, 20 min before RT | Significant reduction | [7][8] |
Experimental Protocols
Protocol 1: Intravenous Amifostine Administration for Head and Neck Cancer (Based on Brizel et al., 2000)
-
Patient Population: Patients with previously untreated head and neck squamous cell carcinoma.
-
Amifostine Regimen: 200 mg/m² administered intravenously daily, 15 to 30 minutes before each radiotherapy session.[2]
-
Radiotherapy: Once-daily fractions of 1.8 to 2.0 Gy to total doses of 50 to 70 Gy.[2]
-
Primary Endpoints: Incidence of grade ≥2 acute xerostomia, grade ≥3 acute mucositis, and grade ≥2 late xerostomia.[2]
-
Supportive Care: Patients were premedicated with antiemetics. Blood pressure was monitored before and after the amifostine infusion.
Protocol 2: Subcutaneous Amifostine Administration in Fractionated Radiotherapy (Based on Koukourakis et al., 2000)
-
Patient Population: Patients with thoracic, head and neck, or pelvic tumors undergoing radical radiotherapy.
-
Amifostine Regimen: A flat dose of 500 mg, diluted in 2.5 mL of normal saline, injected subcutaneously 20 minutes before each radiotherapy fraction.[7][8]
-
Primary Endpoints: Feasibility, tolerance, and cytoprotective efficacy (reduction of mucositis and other acute toxicities).[8]
-
Supportive Care: Blood pressure was monitored, though hypotension was not a significant issue with this protocol.[8]
Visual Guides
Caption: Workflow for Intravenous Amifostine Administration.
Caption: Workflow for Subcutaneous Amifostine Administration.
Caption: Decision Tree for Amifostine Administration Route.
Caption: Mechanism of Amifostine and Importance of Timing.
References
- 1. Dosing considerations with amifostine: a review of the literature and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcutaneous compared with intravenous administration of amifostine in patients with head and neck cancer receiving radiotherapy: final results of the GORTEC2000-02 phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Influence of intravenous amifostine on xerostomia, tumor control, and survival after radiotherapy for head-and- neck cancer: 2-year follow-up of a prospective, randomized, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Subcutaneous administration of amifostine during fractionated radiotherapy: a randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prophylactic use of amifostine to prevent radiochemotherapy-induced mucositis and xerostomia in head-and-neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Localized Delivery of Amifostine Enhances Salivary Gland Radioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Serious adverse effects of amifostine during radiotherapy in head and neck cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new administration schedule for amifostine as a radioprotector in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in translating Amifostine Trihydrate preclinical findings to clinical application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amifostine (B1664874) Trihydrate. The information is designed to address specific challenges encountered during the translation of preclinical findings to clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Amifostine's selective cytoprotection of normal tissues?
Amifostine is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065. The selective protection of normal tissues is attributed to several factors. Normal tissues typically have higher alkaline phosphatase activity, a higher pH, and better vascularity compared to tumor tissues.[1][2] This leads to a more rapid and efficient conversion of Amifostine to WR-1065 and a higher uptake of the active metabolite in normal cells.[1] The higher concentration of WR-1065 in normal tissues allows it to effectively scavenge free radicals, donate hydrogen ions to repair DNA damage, and detoxify reactive metabolites of chemotherapy and radiation, thus protecting these tissues from damage.[3][4]
Q2: A meta-analysis of clinical trials suggests Amifostine does not protect tumors. What is the preclinical evidence for this?
Numerous preclinical studies in a variety of cancer cell lines and animal tumor models have shown that Amifostine does not significantly protect tumors from the cytotoxic effects of radiation or chemotherapy.[1] The differential in pH and alkaline phosphatase activity between normal and tumor tissues is a key reason for this selectivity.[1] The hypoxic and acidic microenvironment of many tumors is not conducive to the efficient conversion of Amifostine to its active form, WR-1065.[1] A meta-analysis of clinical trials in patients with head and neck squamous cell carcinoma found no evidence of tumor protection.[5] Another meta-analysis even suggested a higher complete response rate in patients receiving amifostine, possibly due to better tolerance of the primary cancer treatment.[6]
Q3: What are the major toxicities associated with Amifostine in the clinical setting, and how do they compare to preclinical findings?
The most common dose-limiting toxicities of Amifostine in humans are nausea, vomiting, and hypotension.[7] These side effects are often manageable by reducing the infusion duration.[7] Preclinical studies in animal models also report these toxicities, but often at much higher doses than those used clinically.[8] For example, the maximum tolerated dose (MTD) in mice has been reported to be around 600 mg/kg, whereas clinical doses are typically in the range of 200-910 mg/m².[9] This discrepancy in dose tolerance is a significant challenge in translating preclinical efficacy findings, where high doses are often used to demonstrate robust radioprotection.[8]
Troubleshooting Guides
In Vitro Experiments
Issue: Inconsistent cytoprotective effects of Amifostine in cell culture.
-
Possible Cause 1: Inactive Amifostine. Amifostine itself is a prodrug and requires dephosphorylation to the active metabolite WR-1065. Many cell lines may have low levels of membrane-bound alkaline phosphatase.
-
Troubleshooting Tip: Consider using the active metabolite, WR-1065, directly in your in vitro assays to bypass the need for enzymatic activation.[3] Alternatively, you can supplement the culture medium with alkaline phosphatase.
-
-
Possible Cause 2: Inappropriate drug concentration or incubation time. The optimal concentration and pre-incubation time for Amifostine or WR-1065 can vary between cell lines.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. A typical starting point for WR-1065 is in the range of 0.1 to 4 mM, with a pre-incubation time of 30 minutes before exposure to the cytotoxic agent.[10]
-
-
Possible Cause 3: Cell viability assay interference. The thiol group in WR-1065 can potentially interfere with certain viability assays, such as those based on tetrazolium salts (e.g., MTT).
-
Troubleshooting Tip: Use a viability assay that is not affected by reducing agents. Consider assays based on ATP content (e.g., CellTiter-Glo®) or a clonogenic survival assay for a more definitive measure of cytoprotection.[11]
-
In Vivo Experiments
Issue: Significant hypotension observed in animal models following Amifostine administration.
-
Possible Cause 1: High dose or rapid infusion rate. Hypotension is a known side effect of Amifostine and its active metabolite, WR-1065, and is dose-dependent.[12]
-
Troubleshooting Tip: Reduce the dose of Amifostine if the primary goal is not to achieve the maximum radioprotective effect. If a high dose is necessary, consider administering it as a slower infusion rather than a bolus injection. In preclinical rat models, subcutaneous administration has been shown to provide comparable protection to intravenous administration with potentially fewer acute side effects.[13]
-
-
Possible Cause 2: Anesthesia interactions. Some anesthetics can potentiate the hypotensive effects of Amifostine.
-
Troubleshooting Tip: If possible, use an anesthetic with minimal cardiovascular effects. Monitor blood pressure closely during and after Amifostine administration. The use of vasopressors like ephedrine (B3423809) has been shown to attenuate Amifostine-induced hypotension in rats.[12]
-
Issue: Lack of significant radioprotection in a mouse model of whole-body irradiation.
-
Possible Cause 1: Suboptimal timing of administration. The protective effect of Amifostine is time-dependent, as the active metabolite WR-1065 has a short half-life.
-
Troubleshooting Tip: Administer Amifostine 30 minutes prior to irradiation for optimal protection.[10] The timing is critical to ensure peak levels of WR-1065 are present in the tissues during radiation exposure.
-
-
Possible Cause 2: Insufficient dose for the radiation level. The dose of Amifostine required for significant protection is directly related to the dose of radiation.
-
Troubleshooting Tip: For whole-body irradiation in mice, doses of 200 mg/kg of Amifostine have been shown to provide significant protection.[8] However, the optimal dose may need to be determined empirically for your specific experimental conditions. A dose-escalation study can help identify the most effective and tolerable dose.
-
Data Presentation
Table 1: Comparison of Amifostine Dosages in Preclinical and Clinical Settings.
| Setting | Species/Population | Route of Administration | Typical Dose Range | Reference |
| Preclinical | Mouse | Intraperitoneal/Oral | 200 - 500 mg/kg | [8][9] |
| Rat | Intravenous/Subcutaneous | 200 mg/kg | [13] | |
| Clinical | Head and Neck Cancer Patients | Intravenous | 200 mg/m² daily | [14] |
| Solid Tumor Patients (with chemotherapy) | Intravenous | 740 - 910 mg/m² per cycle | [15] |
Table 2: Efficacy of Amifostine in Reducing Radiation-Induced Toxicities (Clinical Data from Meta-Analyses).
| Toxicity | Odds Ratio (OR) / Relative Risk (RR) | 95% Confidence Interval | p-value | Reference |
| Mucositis (Grade 3-4) | RR: 0.72 | 0.54 - 0.95 | < 0.00001 | [16] |
| Acute Xerostomia (Grade ≥2) | RR: 0.70 | 0.52 - 0.96 | 0.02 | [16] |
| Late Xerostomia (Grade ≥2) | RR: 0.60 | 0.49 - 0.74 | < 0.00001 | [16] |
| Dysphagia (Grade 3-4) | RR: 0.39 | 0.17 - 0.92 | 0.03 | [16] |
| Esophagitis | OR: 0.38 | 0.26 - 0.54 | < 0.00001 | [6] |
| Acute Pneumonitis | OR: 0.15 | 0.07 - 0.31 | < 0.00001 | [6] |
Experimental Protocols
Detailed Protocol: In Vivo Radioprotection Study in a Mouse Model
This protocol outlines a typical experiment to assess the radioprotective efficacy of Amifostine in a mouse model of head and neck cancer receiving radiotherapy.[10]
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude mice).
-
House animals in a pathogen-free facility with ad libitum access to food and water.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Xenograft Implantation:
-
Culture a human head and neck squamous cell carcinoma (HNSCC) cell line (e.g., FaDu).
-
Harvest and resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Amifostine Administration and Irradiation:
-
Prepare a fresh solution of Amifostine Trihydrate in sterile saline.
-
Administer Amifostine via intraperitoneal (IP) injection at a dose of 200 mg/kg body weight, 30 minutes prior to irradiation.
-
Anesthetize the mice.
-
Shield the body of the mouse with lead, exposing only the tumor and the head and neck region.
-
Deliver a single dose of radiation (e.g., 10 Gy) using a small-animal irradiator.
-
-
Efficacy and Toxicity Assessment:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days.
-
Normal Tissue Toxicity (Mucositis): Visually inspect the oral cavity daily for signs of mucositis (redness, ulceration) and score using a standardized scale.
-
Salivary Gland Function: At the end of the study, anesthetize the mice and stimulate saliva secretion with pilocarpine. Collect and weigh the saliva produced over a set period.
-
Body Weight: Monitor the body weight of the mice daily as an indicator of overall health.
-
-
Data Analysis:
-
Compare tumor growth delay between the control (radiation only) and Amifostine-treated groups.
-
Compare the severity and duration of mucositis between the two groups.
-
Compare the saliva production between the groups.
-
Analyze differences in body weight changes.
-
Mandatory Visualizations
References
- 1. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 2. The potential of amifostine: from cytoprotectant to therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine does not protect thyroid cancer cells in DNA damaging in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 6. Amifostine reduces side effects and improves complete response rate during radiotherapy: results of a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A risk-benefit assessment of amifostine in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Preclinical Evaluation of Safety, Pharmacokinetics, Efficacy, and Mechanism of Radioprotective Agent HL-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The effect of amifostine on the in vitro cytotoxicity of chemotherapeutic agents in three epithelial ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypotensive mechanisms of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical modeling of improved amifostine (Ethyol) use in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of amifostine on toxicities associated with sequential chemotherapy and radiation therapy for unresectable non-small-cell lung cancer: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
methods to prevent degradation of Amifostine Trihydrate during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Amifostine Trihydrate in experimental settings to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active form?
This compound is a cytoprotective agent used to shield normal tissues from the toxic effects of chemotherapy and radiation. It is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to its active, free thiol metabolite, WR-1065. This active form is responsible for scavenging free radicals and protecting cells.
Q2: What is the primary cause of this compound degradation in experimental settings?
The primary cause of this compound degradation is hydrolysis in aqueous solutions. This process is particularly rapid under acidic, neutral, and mildly basic conditions. The hydrolysis results in the cleavage of the phosphate (B84403) group, leading to a loss of the prodrug's protective efficacy if it occurs before reaching the target tissue.
Q3: How does pH affect the stability of this compound solutions?
The stability of this compound is highly pH-dependent. Hydrolysis is significantly slower at an alkaline pH of 10 and above. Conversely, acidic and even weakly acidic conditions lead to rapid degradation. For maximum stability in solution, a high pH environment is recommended.
Q4: What are the recommended storage conditions for this compound powder and reconstituted solutions?
-
Powder: The lyophilized powder should be stored under refrigeration in tightly closed, light-resistant containers.
-
Reconstituted Solutions: A reconstituted solution of Amifostine in 0.9% Sodium Chloride Injection is chemically stable for up to 5 hours at room temperature (approximately 25°C) and up to 24 hours when refrigerated (2°C to 8°C).
Q5: What solvents are recommended for reconstituting this compound?
For intravenous and experimental use, sterile 0.9% Sodium Chloride Injection, USP, is the recommended diluent. The compatibility with other solutions has not been extensively examined, and their use is generally not recommended. For in vitro studies, sterile phosphate-buffered saline (PBS) or cell culture medium can be used to prepare stock solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of drug efficacy in cell culture experiments. | Degradation of this compound in the culture medium. | Prepare Amifostine solutions fresh for each experiment. Ensure the pH of the final solution is considered, though altering media pH can affect cells. Minimize the time between solution preparation and application to cells. |
| Precipitate formation in the reconstituted solution. | Incompatibility with the diluent or storage container. Crystallization at low temperatures. | Reconstitute only with sterile 0.9% Sodium Chloride Injection. Visually inspect the solution for particulate matter before use; if observed, do not use. While refrigeration prolongs stability, significant crystallization can occur in highly concentrated solutions stored at low temperatures. |
| Inconsistent results in animal studies. | Degradation of the injected solution. Variability in administration timing. | Prepare the Amifostine solution immediately before injection. Administer the solution via a consistent route (e.g., intraperitoneally) and at a fixed time point before chemotherapy or radiation (e.g., 30 minutes prior). |
| Discoloration of the Amifostine solution. | Potential degradation or contamination. | Do not use any solution that appears discolored. Prepare a fresh solution using aseptic techniques. |
Data Summary
Table 1: Stability of Reconstituted this compound Solution (50 mg/mL in 0.9% NaCl)
| Storage Condition | Stability Duration |
| Room Temperature (~25°C) | Up to 5 hours |
| Refrigerated (2°C to 8°C) | Up to 24 hours |
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Recommendation |
| pH | Highly stable at pH ≥ 10. Rapid degradation in acidic, neutral, and mildly basic conditions. | For solution-based assays where pH can be controlled, maintaining an alkaline pH will enhance stability. |
| Temperature | Degradation rate increases with temperature. | Store powder under refrigeration. Use reconstituted solutions promptly or store under refrigeration for no more than 24 hours. |
| Light | This compound is supplied in vials that suggest protection from light is necessary. | Store the lyophilized powder in a light-resistant container. While not explicitly stated for solutions, it is good practice to protect solutions from direct light exposure. |
| Moisture | The stability of the solid form is dependent on the relative amount of moisture present. | Store the lyophilized powder in a tightly sealed container to protect from humidity. |
Experimental Protocols
Protocol for In Vitro Cytoprotection Assay
-
Cell Culture: Culture the desired normal or tumor cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Amifostine Stock Solution: Prepare a stock solution (e.g., 100 mM) of this compound in sterile phosphate-buffered saline (PBS) or the cell culture medium to be used in the experiment. This should be done immediately before use.
-
Amifostine Treatment: On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 4 mM) in fresh cell culture medium. Aspirate the existing medium from the cultured cells and replace it with the Amifostine-containing medium.
-
Incubation: Incubate the cells with Amifostine for a specified period, typically 30 minutes, at 37°C before exposing them to radiation or a chemotherapeutic agent.
-
Experimental Treatment: Following the pre-incubation with Amifostine, proceed with the planned experimental treatment (e.g., irradiation or addition of a cytotoxic drug).
-
Post-Treatment Analysis: Assess cell viability, apoptosis, or other relevant endpoints at desired time points after the experimental treatment.
Protocol for In Vivo Administration (Rodent Model)
-
Animal Model: Use an appropriate rodent model (e.g., mice or rats) for the study.
-
Amifostine Solution Preparation: Dissolve this compound in sterile 0.9% Sodium Chloride Injection to the desired concentration (e.g., for a 200 mg/kg dose). Prepare the solution fresh on the day of the experiment.
-
Administration: Administer the Amifostine solution via intraperitoneal (IP) injection. The typical dose is around 200 mg/kg body weight, administered 30 minutes prior to irradiation or chemotherapy.
-
Experimental Treatment: Proceed with the planned radiation or chemotherapy protocol.
-
Monitoring: Monitor the animals for any adverse effects and for the endpoints of the study.
Visualizations
Validation & Comparative
Amifostine Trihydrate versus WR-2721: a comparative efficacy study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amifostine (B1664874) Trihydrate and its synonym, WR-2721, focusing on their efficacy as cytoprotective agents against damage induced by radiation and chemotherapy. Amifostine, a prodrug, is chemically known as S-2-[3-aminopropylamino]-ethyl-phosphorothioic acid (WR-2721).[1][2] Amifostine Trihydrate is the hydrated form of this compound, which is used in clinical formulations.[3][4][5] Therefore, a direct comparison is one of nomenclature and formulation rather than of two distinct active substances. The true efficacy lies in its active metabolite, WR-1065.[1][6][7][8][9] This guide will delve into the mechanism of action, present quantitative efficacy data from preclinical and clinical studies, and provide detailed experimental protocols.
Mechanism of Action
Amifostine (WR-2721) is an organic thiophosphate prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active, free thiol metabolite, WR-1065.[1][7][8][10] The selective protection of normal tissues is attributed to higher alkaline phosphatase activity, a more alkaline pH, and better vascular permeation in normal tissues compared to tumor tissues.[1][7] WR-1065 exerts its cytoprotective effects through several mechanisms:
-
Scavenging of Free Radicals: As a potent antioxidant, WR-1065 directly scavenges reactive oxygen species (ROS) generated by radiation and chemotherapy, thus preventing damage to cellular macromolecules, including DNA.[7][10]
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA and is also thought to stabilize DNA structure.[6][7][10]
-
Modulation of Signaling Pathways: WR-1065 can influence key signaling pathways involved in cell cycle regulation and apoptosis. It has been shown to activate p53, leading to cell cycle arrest and allowing more time for DNA repair.[10][11]
-
Induction of Hypoxia: Amifostine can induce transient hypoxia in normal tissues, which is known to be radioprotective.
Below is a diagram illustrating the activation and primary mechanisms of action of Amifostine.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of Amifostine (WR-2721) from various preclinical and clinical studies.
Table 1: Preclinical Radioprotective Efficacy of Amifostine (WR-2721) in Mice
| Animal Model | Radiation Type | Amifostine (WR-2721) Dose | Route of Administration | Endpoint | Dose Reduction Factor (DRF) | Reference |
| Mice | γ-radiation | 500 mg/kg | Intraperitoneal (ip) | Hematopoietic Acute Radiation Syndrome (H-ARS) | 2.7 | [7][12] |
| Mice | γ-radiation | 500 mg/kg | Intraperitoneal (ip) | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 1.8 | [7][12] |
Table 2: Clinical Efficacy of Amifostine in Reducing Radiotherapy-Induced Toxicities in Head and Neck Cancer
| Number of Patients | Treatment Arm | Endpoint | Incidence of Toxicity | p-value | Reference |
| 1167 | Amifostine + Radiotherapy | Grade 3-4 Mucositis | Reduced Risk (RR: 0.72) | <0.00001 | [13] |
| 1167 | Control (Radiotherapy alone) | Grade 3-4 Mucositis | Baseline | N/A | [13] |
| 1167 | Amifostine + Radiotherapy | Grade 2-4 Acute Xerostomia | Reduced Risk (RR: 0.70) | 0.02 | [13] |
| 1167 | Control (Radiotherapy alone) | Grade 2-4 Acute Xerostomia | Baseline | N/A | [13] |
| 1167 | Amifostine + Radiotherapy | Grade 2-4 Late Xerostomia | Reduced Risk (RR: 0.60) | <0.00001 | [13] |
| 1167 | Control (Radiotherapy alone) | Grade 2-4 Late Xerostomia | Baseline | N/A | [13] |
| 303 | Amifostine + Radiotherapy | Patient-reported benefit (PBQ scores) | Significantly better scores | <0.05 | [14] |
| 303 | Control (Radiotherapy alone) | Patient-reported benefit (PBQ scores) | Baseline | N/A | [14] |
Table 3: Clinical Efficacy of Amifostine in Reducing Chemotherapy-Induced Toxicities
| Cancer Type | Chemotherapy Regimen | Amifostine Dose | Endpoint | Outcome | Reference |
| Advanced Ovarian Cancer | Cisplatin + Cyclophosphamide | 910 mg/m² | Hematological, renal, and neurological toxicities | Significantly reduced | [15] |
| Hematologic Malignancies | High-dose chemotherapy + TBI | 500 mg/m² | Severe Mucositis | 40% (Amifostine) vs. 94% (Control) | [16] |
| Small Cell Lung Cancer | Ifosfamide + Carboplatin + Etoposide | 740 mg/m² | Grade III or IV neutropenia or thrombocytopenia | No significant difference | [17] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature to evaluate the efficacy of Amifostine and its active metabolite.
In Vitro Radioprotection Assay
Objective: To determine the radioprotective effect of WR-1065 on cultured cells.
Materials:
-
Cell line (e.g., RKO36 human colon carcinoma cells, MEF LIG4+/+ mouse embryonic fibroblasts)[8][18]
-
WR-1065 (active metabolite of Amifostine)
-
Cell culture medium and supplements
-
Source of ionizing radiation (e.g., X-ray irradiator)
-
Clonogenic survival assay reagents
Procedure:
-
Cell Culture: Plate cells at a known density in culture dishes and allow them to attach overnight.
-
Drug Treatment: Treat the cells with varying concentrations of WR-1065 (e.g., 40 µM to 4 mM) for a specified duration (e.g., 30 minutes to 24 hours) prior to irradiation.[18] A control group should be treated with the vehicle alone.
-
Irradiation: Expose the cells to a range of radiation doses (e.g., 2, 4, 6, 8 Gy).
-
Clonogenic Survival Assay: After irradiation, wash the cells to remove the drug, trypsinize, and re-plate a known number of cells in new culture dishes.
-
Colony Formation: Incubate the plates for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the non-irradiated control. The dose reduction factor (DRF) can be calculated as the ratio of the radiation dose required to produce a given level of cell killing in the presence of the drug to the dose required for the same level of killing in its absence.
In Vivo Radioprotection Study in Animal Models
Objective: To evaluate the in vivo radioprotective efficacy of Amifostine (WR-2721).
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
Amifostine (WR-2721)
-
Whole-body irradiator
-
Appropriate animal housing and care facilities
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week.
-
Drug Administration: Administer Amifostine (e.g., 500 mg/kg) via a specified route (e.g., intraperitoneal injection) at a set time (e.g., 30 minutes) before irradiation.[7][12] A control group should receive a vehicle injection.
-
Irradiation: Expose the animals to a lethal or sub-lethal dose of whole-body irradiation.
-
Monitoring: Monitor the animals daily for signs of radiation sickness and mortality for at least 30 days.
-
Endpoint Measurement: The primary endpoint is typically 30-day survival. Other endpoints can include the assessment of hematopoietic or gastrointestinal syndrome by analyzing blood counts or histological examination of the intestines.
-
Data Analysis: Compare the survival curves of the Amifostine-treated group and the control group using statistical methods (e.g., Kaplan-Meier analysis). The Dose Reduction Factor (DRF) can be determined by comparing the LD50/30 (the radiation dose that is lethal to 50% of animals within 30 days) in the protected and unprotected groups.
Conclusion
Amifostine (WR-2721), particularly in its clinically used trihydrate form, is a well-established cytoprotective agent. Its efficacy is mediated by its active metabolite, WR-1065, which protects normal tissues from the damaging effects of radiation and chemotherapy through multiple mechanisms. The provided data and protocols offer a foundation for researchers and drug development professionals to understand and further investigate the comparative efficacy of this important cytoprotective drug. While generally effective, some studies show limited benefit in certain contexts, highlighting the need for continued research to optimize its clinical application.[17]
References
- 1. Amifostine - Wikipedia [en.wikipedia.org]
- 2. Chemoprotection in anticancer therapy: the emerging role of amifostine (WR-2721) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Enteral Activation of WR-2721 Mediates Radioprotection and Improved Survival from Lethal Fractionated Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 14. Effect of amifostine on patient assessed clinical benefit in irradiated head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytoprotection by amifostine during autologous stem cell transplantation for advanced refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A randomized trial of amifostine as a cytoprotective agent in patients receiving chemotherapy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amifostine Trihydrate and Other Thiol-Based Radioprotectors in In Vivo Models
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Amifostine (B1664874) Trihydrate with other thiol-based radioprotectors, supported by experimental data. The information is intended to facilitate informed decisions in the development of novel radioprotective agents.
Amifostine (WR-2721) is the only radioprotective agent approved by the U.S. Food and Drug Administration (FDA) for specific clinical applications, primarily to mitigate the side effects of radiation therapy and chemotherapy.[1][2] However, its use is limited by side effects such as hypotension, vomiting, and hypocalcemia.[1] This has spurred the development of new thiol-based radioprotectors with improved efficacy and better toxicity profiles. This guide compares Amifostine Trihydrate with several other thiol-based radioprotectors based on in vivo studies.
Mechanism of Action of Thiol-Based Radioprotectors
Thiol-based radioprotectors exert their effects through several mechanisms, primarily centered around the mitigation of damage caused by ionizing radiation. The protective effect is largely attributed to the free sulfhydryl (-SH) group.[3] Key mechanisms include:
-
Free Radical Scavenging: Ionizing radiation generates highly reactive free radicals, which can damage cellular components, including DNA.[4] Thiol compounds can donate a hydrogen atom to neutralize these free radicals, thus preventing cellular damage.[3][4]
-
Induction of Hypoxia: Some aminothiols can induce cellular hypoxia, which reduces the oxygen available to "fix" radiation-induced DNA damage, thereby promoting its repair.[3] The contribution of hypoxia to the protective effect of amifostine is estimated to be 20-30%.[3]
-
DNA Interaction and Repair: The positive charge of aminothiols allows them to interact with the negatively charged DNA backbone, which can help stabilize the DNA structure and facilitate repair processes.[3]
Below is a diagram illustrating the general signaling pathway for thiol-based radioprotectors.
Caption: General mechanism of thiol-based radioprotectors.
Comparative In Vivo Performance
The following table summarizes the in vivo performance of this compound and other notable thiol-based radioprotectors from various preclinical studies.
| Compound | Animal Model | Radiation Dose (Gy) | Administration Route & Dose | Key Efficacy Findings | Toxicity Profile | Reference |
| Amifostine (WR-2721) | Mice | 8.63 (LD95) | IP, 500 mg/kg | 91% survival | Hypotension, vomiting, hot flashes, hypocalcemia.[1] | [1][5] |
| Rats | 6.7 | IP, 300 mg/kg | ~60% survival at day 30 | Not specified in this study | [1] | |
| GL2011 | Rats | 6.7 | IP, 30 min before and 3 & 7 hrs after irradiation | 87% survival vs 30% in non-treated group | Non-toxic in rodents (behavioral and gastrointestinal tests) | [1] |
| PrC-210 | Mice | 8.63 (LD95) | IP, 0.5 MTD | 100% survival | MTD: 422 µg/gm. Lacks nausea/emesis and hypotension side effects of amifostine. | [5][6] |
| Cysteamine | - | - | - | Less radioprotective for lethal doses compared to amifostine | Higher toxicity than amifostine | [7][8] |
| N-acetylcysteine (NAC) | - | - | - | Less radioprotective for lethal doses compared to amifostine | Lowest toxicity among the compared thiols | [7][8] |
| Diethyldithiocarbamate (DDC) | - | - | - | Less radioprotective for lethal doses compared to amifostine | Higher toxicity than amifostine and NAC | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for some of the key experiments cited in this guide.
In Vivo Radioprotection Study of GL2011
-
Animals: Laboratory rats.
-
Irradiation: Animals were irradiated with a Cobalt gamma source at a dose of 6.7 Gy.
-
Treatment: The treated group received an intraperitoneal (i.p.) injection of GL2011 30 minutes before and 3 and 7 hours after irradiation.
-
Control Groups:
-
Sham-irradiated animals without treatment.
-
Animals treated with GL2011 without irradiation.
-
Irradiated animals without treatment.
-
-
Endpoint: Survival was monitored for 30 days post-irradiation. At 30 days, surviving animals were sacrificed, and bone marrow cells were prepared from isolated femurs to perform a colony-forming unit-fibroblast (CFU-F) assay to determine the number of bone marrow mesenchymal stem cells (BM-MSCs).
In Vivo Radioprotection and Toxicity Study of PrC-210
-
Animals: Mice.
-
Maximum Tolerated Dose (MTD) Determination: MTD was determined by administering increasing intraperitoneal (IP) doses of the aminothiol (B82208) analogs.
-
Radioprotective Efficacy Assessment:
-
Mice received an IP dose equivalent to 0.5 MTD of the test compound.
-
This was followed by an LD95 radiation dose of 8.63 Gy.
-
Survival was monitored.
-
-
Topical Radioprotection: Topically applied aminothiol was evaluated for its ability to prevent radiation-induced dermatitis following a 17.3 Gy dose to the skin.
Below is a workflow diagram for a typical in vivo radioprotector efficacy study.
Caption: Workflow of an in vivo radioprotector study.
Conclusion
While this compound remains the clinical standard, the in vivo data presented here highlights the potential of novel thiol-based radioprotectors like GL2011 and PrC-210. These newer agents have demonstrated comparable or even superior radioprotective efficacy with a more favorable toxicity profile in preclinical models. Specifically, PrC-210 showed 100% survival in mice exposed to a lethal radiation dose and lacked the significant side effects associated with amifostine.[5][6] Similarly, GL2011 showed excellent radioprotection in rats.[1] In contrast, older thiol compounds like cysteamine, NAC, and DDC are generally less effective and/or more toxic than amifostine.[7][8]
Further research and clinical trials are necessary to translate these promising preclinical findings into clinically approved therapies. The development of safer and more effective radioprotectors will be crucial for improving the therapeutic ratio in cancer treatment and for protecting individuals in the event of radiological emergencies.
References
- 1. Increased survival after irradiation followed by regeneration of bone marrow stromal cells with a novel thiol-based radioprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and Natural Radioprotective Agents: Recent Status and their Underlying Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comments on the mechanisms of action of radiation protective agents: basis components and their polyvalence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immuno-protective impact and clinical translation of radioprotective agents in cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioprotective efficacy and toxicity of a new family of aminothiol analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioprotective efficacy and toxicity of a new family of aminothiol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to Amifostine Trihydrate and N-acetylcysteine in Radiation Protection
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the radioprotective performance of Amifostine (B1664874) Trihydrate and N-acetylcysteine (NAC). The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies of key studies. A critical finding from a comprehensive literature review is the absence of published preclinical or clinical studies investigating the synergistic effect of combining Amifostine and NAC. Therefore, this guide focuses on their comparative efficacy as individual agents.
Introduction to Radioprotective Agents
Ionizing radiation, a cornerstone of cancer therapy, indiscriminately damages both cancerous and healthy tissues. This damage is primarily mediated by the generation of reactive oxygen species (ROS), which cause cellular injury through oxidative stress, leading to DNA damage, inflammation, and cell death.[1] Radioprotective agents are compounds administered before radiation exposure to mitigate these harmful effects on normal tissues.
Amifostine is a broad-spectrum cytoprotective agent and the only drug approved by the U.S. Food and Drug Administration (FDA) for preventing xerostomia (dry mouth) in patients undergoing radiotherapy for head and neck cancer.[2][3] It is a prodrug that is dephosphorylated in vivo to its active metabolite, WR-1065, a potent scavenger of free radicals.[4] N-acetylcysteine (NAC) is a well-known antioxidant and a precursor to the intracellular antioxidant glutathione (B108866) (GSH).[1] It has been investigated for its radioprotective potential due to its ability to neutralize ROS and replenish GSH stores.[1][5]
Comparative Efficacy in Radiation-Induced Dermatitis
A key preclinical study directly compared the efficacy of Amifostine and NAC in a rat model of radiation-induced dermatitis. The study's findings provide a basis for comparing the performance of these two agents.
Experimental Data
The severity of radiodermatitis was assessed both clinically and histopathologically. The protective effects of NAC and Amifostine were found to be statistically similar.[6]
| Treatment Group | Mean Clinical Dermatitis Score (± SD) | Mean Histopathological Score (± SD) |
| Radiation Only | 2.8 ± 0.4 | 2.7 ± 0.5 |
| Radiation + Amifostine (200 mg/kg) | 1.6 ± 0.5 | 1.5 ± 0.5 |
| Radiation + NAC (1000 mg/kg) | 1.7 ± 0.5 | 1.6 ± 0.5 |
| *p < 0.05 compared to the Radiation Only group. Data from a study on radiation-induced dermatitis in rats.[6] |
Experimental Protocol
The following is a detailed methodology from the comparative study on radiation-induced dermatitis in rats[6]:
-
Animal Model: Female Wistar rats (n=28) were randomly divided into four equal groups: Control (C), Radiation (R), Radiation + Amifostine (R+WR-2721), and Radiation + NAC (R+NAC).
-
Irradiation: A single dose of 18 Gy of radiation was delivered to the left hind legs of the rats in the R, R+WR-2721, and R+NAC groups.
-
Drug Administration:
-
The R+WR-2721 group received 200 mg/kg of Amifostine intraperitoneally.
-
The R+NAC group received 1000 mg/kg of NAC.
-
-
Assessment of Dermatitis:
-
Clinical Assessment: Acute skin reactions were evaluated every 3 days by a radiation oncologist and a biophysicist.
-
Histopathological Assessment: Skin tissue samples were collected for light microscopic analysis by an expert pathologist.
-
Signaling Pathways and Mechanisms of Action
The radioprotective effects of Amifostine and NAC are mediated through distinct yet overlapping signaling pathways.
Amifostine Signaling Pathway
Amifostine is a prodrug that requires activation by alkaline phosphatase to its active thiol form, WR-1065. The protective mechanisms of WR-1065 include:
-
Direct ROS Scavenging: WR-1065 is a potent scavenger of free radicals generated by ionizing radiation.[4]
-
DNA Protection and Repair: It can donate a hydrogen atom to repair damaged DNA and has been shown to reduce radiation-induced mutagenesis.[4]
-
Induction of Hypoxia: Amifostine can induce transient hypoxia in normal tissues, which is a known factor in radioprotection.[7]
-
Modulation of Gene Expression: It can affect redox-sensitive transcription factors and gene expression involved in cell cycle progression and inflammation.[2][7]
N-acetylcysteine (NAC) Signaling Pathway
NAC exerts its radioprotective effects primarily through its antioxidant properties:
-
Direct ROS Scavenging: NAC can directly neutralize reactive oxygen species.[1]
-
Glutathione (GSH) Precursor: NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1]
-
Modulation of Inflammatory Pathways: By reducing oxidative stress, NAC can inhibit the activation of pro-inflammatory signaling pathways.[1]
-
Inhibition of Autophagy: Some studies suggest that NAC can inhibit radiation-induced autophagy.[1]
Discussion on Synergistic Effects
The concept of combining radioprotective agents to achieve synergistic effects is an area of active research.[2] A synergistic effect would imply that the combined protective effect of Amifostine and NAC is greater than the sum of their individual effects. Such a synergy could potentially be achieved through complementary mechanisms of action, such as Amifostine's potent free radical scavenging and induction of hypoxia, combined with NAC's role in replenishing intracellular glutathione stores.
However, a thorough review of the current scientific literature reveals a lack of studies that have specifically investigated the combined administration of Amifostine and N-acetylcysteine for radiation protection. Therefore, there is currently no direct experimental evidence to support or refute a synergistic interaction between these two compounds.
Conclusion and Future Directions
Both Amifostine Trihydrate and N-acetylcysteine have demonstrated efficacy as individual radioprotective agents in preclinical models.[6] Amifostine is an established clinical radioprotector with FDA approval for a specific indication, while NAC is a widely available antioxidant with a favorable safety profile.[2][7] The comparative data available suggests that both agents can significantly reduce radiation-induced tissue damage.[6]
The primary gap in the current knowledge is the absence of data on the potential synergistic effects of combining Amifostine and NAC. Future preclinical studies should be designed to address this gap by including a combination therapy group alongside individual treatment and control groups. Such research would be invaluable for determining if a combination approach could offer enhanced radioprotection, potentially allowing for lower, less toxic doses of each agent while achieving a greater therapeutic effect.
Experimental Workflow for a Future Synergistic Study
The following diagram outlines a potential experimental workflow for a study designed to investigate the synergistic effects of Amifostine and NAC.
References
- 1. Protective Effects of N-Acetylcysteine against Radiation-Induced Oral Mucositis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The efficacy and safety of amifostine for the acute radiation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (WR-2721): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioprotectors and Mitigators of Radiation-Induced Normal Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The preventive effect of N-acetylcysteine on radiation-induced dermatitis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Analysis of Amifostine Trihydrate and Mesna in Preventing Chemotherapy-Induced Toxicity
For Researchers, Scientists, and Drug Development Professionals
The advent of potent chemotherapeutic agents has revolutionized cancer treatment, yet their clinical utility is often hampered by significant toxicities to normal tissues. Cytoprotective agents are therefore crucial in mitigating these adverse effects, allowing for the administration of optimal chemotherapeutic doses. This guide provides a detailed comparative analysis of two prominent cytoprotective agents: Amifostine (B1664874) Trihydrate and Mesna (B1676310). We will delve into their mechanisms of action, clinical efficacy supported by experimental data, and the specific contexts in which each agent provides maximal benefit.
Executive Summary
Amifostine Trihydrate is a broad-spectrum cytoprotectant, offering protection to multiple organs against a range of chemotherapy drugs and radiation. In contrast, Mesna is a targeted uroprotectant, specifically designed to prevent hemorrhagic cystitis induced by the alkylating agents ifosfamide (B1674421) and cyclophosphamide (B585). The choice between these agents is dictated by the specific chemotherapeutic regimen and the anticipated toxicities.
Mechanism of Action: A Tale of Two Pathways
The protective effects of Amifostine and Mesna stem from their distinct molecular interactions with chemotherapeutic agents and their byproducts.
This compound: A Prodrug with Broad-Spectrum Activity
Amifostine is administered as an inactive prodrug. In the body, it is dephosphorylated by alkaline phosphatase, an enzyme more abundant in the membranes of normal tissues than in tumor cells, to its active free thiol metabolite, WR-1065.[1][2] This selective activation in healthy tissues is a cornerstone of its therapeutic window.[2] WR-1065 exerts its cytoprotective effects through several mechanisms:
-
Free Radical Scavenging: It is a potent scavenger of reactive oxygen species (ROS) generated by chemotherapy and radiotherapy, thus preventing damage to DNA, proteins, and lipids.[2]
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair DNA damage and has been shown to enhance the activity of DNA repair enzymes.[2][3]
-
Detoxification of Chemotherapeutic Agents: The thiol group of WR-1065 can bind to and detoxify reactive metabolites of platinum-containing and alkylating agents.[1]
Mesna: A Targeted Uroprotectant
Mesna's mechanism is highly specific to preventing hemorrhagic cystitis caused by ifosfamide and cyclophosphamide.[4] These chemotherapeutic agents are metabolized in the liver to produce acrolein, a highly reactive and urotoxic metabolite that accumulates in the bladder.[4]
Following intravenous or oral administration, Mesna is rapidly oxidized in the bloodstream to its inactive disulfide form, dimesna.[4] Dimesna is then filtered by the kidneys and excreted into the urine, where it is reduced back to the active Mesna.[4] In the bladder, the free thiol group of Mesna reacts with the double bond of acrolein, forming a stable, non-toxic compound that is safely excreted.[4][5]
Comparative Efficacy: A Data-Driven Overview
The clinical utility of a cytoprotective agent is best assessed through rigorous clinical trials. Below is a summary of key quantitative data from studies evaluating the efficacy of this compound and Mesna.
Table 1: Efficacy of this compound in Preventing Chemotherapy-Induced Toxicities
| Chemotherapy Regimen | Toxicity Endpoint | Amifostine Group | Control Group | P-value | Reference |
| Cyclophosphamide + Cisplatin (B142131) (Ovarian Cancer) | Grade 4 Neutropenia with fever/infection | 9% | 24% | 0.005 | [6] |
| Discontinuation of therapy due to toxicity | 9% | 24% | 0.002 | [6] | |
| ≥40% reduction in creatinine (B1669602) clearance | Not specified | Not specified | 0.001 | [6] | |
| Cisplatin + Ifosfamide (Solid Tumors) | >30% reduction in median GFR | GFR maintained | >30% reduction | <0.001 | [7] |
| Hypomagnesemia | 17% | 69% | Not specified | [7] | |
| Cisplatin (NSCLC) | Grade 3+ Nephrotoxicity | 0% | Not specified | Not applicable | [8] |
Table 2: Efficacy of Mesna in Preventing Hemorrhagic Cystitis
| Chemotherapy Regimen | Toxicity Endpoint | Mesna Group | Control Group | P-value | Reference |
| High-dose Ifosfamide (NSCLC) | Macroscopic Hematuria | 1/13 patients | 7/13 patients | Significant | [9] |
| Ifosfamide-containing regimens | Urotoxicity | 0% - 2.7% (across 3 schedules) | Not applicable | Not applicable | [10] |
| Ifosfamide (Sarcoma) | Hematuria (with lack of uroprotection) | Uncommon | 3/4 patients | Significant | [11] |
Experimental Protocols: A Look at the Methodology
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies from key experiments cited in this guide.
Protocol 1: Evaluation of Amifostine's Nephroprotective Efficacy in a Randomized Clinical Trial
Objective: To determine if amifostine could reduce the serious toxicities associated with cyclophosphamide and cisplatin (CP) in patients with advanced ovarian cancer.
Methodology:
-
Study Design: A randomized, controlled, multicenter trial.
-
Patient Population: 242 patients with advanced ovarian cancer.
-
Treatment Arms:
-
Amifostine Group: Received six cycles of cyclophosphamide (1,000 mg/m²) and cisplatin (100 mg/m²) with amifostine (910 mg/m²) administered before each chemotherapy cycle.
-
Control Group: Received the same chemotherapy regimen without amifostine.
-
-
Toxicity Evaluation: The occurrence of hematologic, renal, neurologic, and ototoxicity was evaluated. Renal toxicity was assessed by monitoring serum creatinine levels and creatinine clearance.
-
Statistical Analysis: Differences in toxicity rates between the two groups were analyzed using appropriate statistical tests, with a p-value of <0.05 considered significant.
Source: Kemp, G., et al. (1996). Journal of Clinical Oncology, 14(7), 2101-2112.[6]
Protocol 2: Assessment of Mesna's Uroprotective Efficacy in a Randomized Crossover Trial
Objective: To examine the protective effect of 2-mercapto-ethane sulfonate (mesna) against the urotoxic side effects induced by high-dose ifosfamide.
Methodology:
-
Study Design: A randomized crossover trial.
-
Patient Population: 13 patients with advanced non-small cell lung cancer.
-
Treatment Protocol: Patients received high-dose ifosfamide (6 g/m²) with or without mesna. In the crossover design, each patient served as their own control, receiving ifosfamide with mesna in one cycle and without mesna in another.
-
Toxicity Assessment: The primary endpoint was the incidence of hematuria. Macroscopic hematuria was specifically monitored. Other symptoms like frequency and dysuria were also recorded.
-
Statistical Analysis: The reduction in the incidence of hematuria was statistically evaluated.
Source: Sakurai, M., et al. (1987). Japanese Journal of Clinical Oncology, 17(2), 163-168.[9]
Head-to-Head Preclinical Comparison: Amifostine vs. Mesna in Hemorrhagic Cystitis
While direct clinical comparisons are scarce, a preclinical study in a rat model of cyclophosphamide-induced hemorrhagic cystitis (HC) provides valuable comparative insights. In this study, both amifostine and mesna were found to be effective in preventing HC, with no significant difference in their protective efficacy. This suggests that amifostine, in addition to its broader cytoprotective effects, may also offer uroprotection comparable to mesna in this specific context.
Side Effect Profile
Amifostine: The most common side effects are transient and include hypotension, nausea, and vomiting.[1][6] These are generally manageable with antiemetics and by ensuring adequate hydration.
Mesna: Mesna is generally well-tolerated. Side effects are infrequent but can include headache, vomiting, and loss of appetite.
Conclusion and Future Directions
This compound and Mesna are both valuable tools in the oncologist's arsenal (B13267) for mitigating the toxic effects of chemotherapy. Amifostine's broad-spectrum protection makes it a suitable choice for patients receiving multi-agent chemotherapy with a high risk of cumulative toxicities, particularly nephrotoxicity from platinum-based agents. Mesna's targeted action makes it the standard of care for preventing hemorrhagic cystitis in patients treated with ifosfamide or high-dose cyclophosphamide.
Future research should focus on head-to-head clinical trials to directly compare the efficacy and cost-effectiveness of these agents in specific clinical scenarios. Furthermore, the development of novel cytoprotective agents with improved side effect profiles and broader applications remains a critical area of investigation in oncology. This comparative guide serves as a foundational resource for researchers and clinicians working to optimize cancer therapy and improve patient outcomes.
References
- 1. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mesna? [synapse.patsnap.com]
- 5. The development of mesna for the inhibition of urotoxic side effects of cyclophosphamide, ifosfamide, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amifostine pretreatment for protection against cyclophosphamide-induced and cisplatin-induced toxicities: results of a randomized control trial in patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized trial comparing the nephrotoxicity of cisplatin/ifosfamide-based combination chemotherapy with or without amifostine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of amifostine on toxicities associated with sequential chemotherapy and radiation therapy for unresectable non-small-cell lung cancer: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protective effect of 2-mercapto-ethane sulfonate (MESNA) on hemorrhagic cystitis induced by high-dose ifosfamide treatment tested by a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A prospective randomized evaluation of three schedules of mesna administration in patients receiving an ifosfamide-containing chemotherapy regimen: sustained efficiency and simplified administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ifosfamide and mesna: response and toxicity at standard- and high-dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity of WR-1065: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of therapeutic compounds is crucial. This guide provides an objective comparison of the in vitro antioxidant capacity of WR-1065, the active metabolite of the cytoprotective agent amifostine, with other notable thiol compounds such as N-acetylcysteine (NAC), glutathione (B108866) (GSH), and cysteamine.
WR-1065 is recognized for its ability to protect normal tissues from the damaging effects of radiation and chemotherapy. A key mechanism contributing to this protection is its antioxidant activity, primarily through the scavenging of free radicals.[1] This guide synthesizes available experimental data to offer a comparative perspective on its efficacy.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of thiol compounds can be evaluated through various in vitro assays that measure their ability to scavenge different types of free radicals. While direct comparative studies including WR-1065 against a wide array of thiols using standardized assays are limited, this guide compiles available data to draw meaningful comparisons.
Free Radical Scavenging Activity
Thiol compounds exert their antioxidant effects by donating a hydrogen atom from their sulfhydryl (-SH) group to neutralize free radicals. The efficiency of this process is influenced by the specific radical and the molecular structure of the thiol.
A study comparing the Trolox Equivalent Antioxidant Capacity (TEAC) of various thiols using the ABTS/persulfate method provides insight into their relative scavenging abilities. Although this study did not include WR-1065, it offers valuable comparative data for other key thiols.
Table 1: Comparative Antioxidant Capacity of Thiol Compounds
| Compound | Assay | IC50 Value | TEAC Value (mM Trolox equivalents) | Source(s) |
| Glutathione (GSH) | ABTS/persulfate | - | 1.51 | [2] |
| N-Acetylcysteine (NAC) | DPPH | See Note 1 | - | [3] |
| Cysteamine | - | - | - | - |
| WR-1065 | - | - | - | - |
Note 1: In a study comparing N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA), the DPPH radical scavenging activity was reported as a percentage at different concentrations. At a concentration of 75 mg/ml, NACA exhibited a scavenging ability of 88.2%, while NAC showed a scavenging ability of 56.5%.[3] Data for direct comparison of all compounds under the same assay conditions is not readily available in the reviewed literature.
WR-1065 is a known scavenger of hydroxyl radicals (•OH), a highly reactive oxygen species.[1] In anoxic conditions, its protective mechanism involves both the scavenging of hydroxyl radicals and "chemical repair" through hydrogen donation from its sulfhydryl group.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Various concentrations of the thiol compound are added to the DPPH solution.
-
The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample and Asample is the absorbance with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants. The reduction in the blue-green color of the ABTS•+ solution is measured spectrophotometrically.
Procedure:
-
The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the thiol compound are added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.
Hydroxyl Radical Scavenging Assay
This assay typically involves the generation of hydroxyl radicals via a Fenton-like reaction (e.g., Fe²⁺ + H₂O₂) and the measurement of the inhibition of a detector molecule's degradation by the antioxidant.
Procedure:
-
A reaction mixture is prepared containing a source of Fe²⁺ (e.g., ferrous sulfate), a chelating agent (e.g., EDTA), a detector molecule (e.g., salicylate (B1505791) or deoxyribose), and the thiol compound at various concentrations.
-
Hydrogen peroxide (H₂O₂) is added to initiate the Fenton reaction, generating hydroxyl radicals.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
The degradation of the detector molecule is quantified. For example, the hydroxylation of salicylate can be measured colorimetrically.
-
The percentage of hydroxyl radical scavenging activity is calculated by comparing the degradation of the detector molecule in the presence and absence of the antioxidant.
Signaling Pathways and Experimental Workflows
The antioxidant activity of thiol compounds is a key aspect of their cellular protective mechanisms. The following diagram illustrates a generalized workflow for assessing the in vitro antioxidant capacity of these compounds.
References
- 1. Thiol WR-1065 and disulphide WR-33278, two metabolites of the drug ethyol (WR-2721), protect DNA against fast neutron-induced strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
Amifostine Trihydrate in Radiation Therapy: A Comparative Analysis of Hypofractionated and Conventional Regimens
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Amifostine (B1664874) Trihydrate's efficacy as a cytoprotective agent in patients undergoing hypofractionated versus conventional radiotherapy reveals distinct considerations for clinical application. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of Amifostine's performance in these differing radiation fractionation schedules.
Amifostine, a prodrug, is converted to its active metabolite, WR-1065, which selectively protects normal tissues from the cytotoxic effects of radiation.[1][2] Its efficacy is well-documented in conventional radiotherapy settings, where it has been shown to reduce radiation-induced toxicities.[3][4] However, with the increasing adoption of hypofractionated radiotherapy, which involves larger radiation doses per fraction over a shorter period, the role and effectiveness of Amifostine in this context require careful evaluation.
Comparative Efficacy and Toxicity
Direct head-to-head clinical trials comparing Amifostine's effectiveness in hypofractionated versus conventional radiotherapy are limited. However, by examining data from separate studies, a comparative analysis can be constructed.
Table 1: Quantitative Comparison of Amifostine's Effects in Hypofractionated vs. Conventional Radiotherapy
| Outcome Measure | Hypofractionated Radiotherapy with Amifostine | Conventional Radiotherapy with Amifostine | Control (Radiotherapy Alone) |
| Acute Xerostomia (Grade ≥2) | Data not sufficiently available for direct comparison | Reduced to 51% from 78%[3] | 78%[3] |
| Chronic Xerostomia (Grade ≥2) | Data not sufficiently available for direct comparison | Reduced to 34% from 57%[3] | 57%[3] |
| Acute Mucositis (Grade ≥3) | Not significantly reduced[5] | No significant reduction observed[3] | - |
| Acute Skin Toxicity (Grade 3) | 1 of 15 patients (6.7%)[6] | Data varies by treatment site | - |
| Acute Bladder Toxicity (Grade 2-3) | Data not sufficiently available for direct comparison | Significant reduction (p <0.05)[4] | - |
| Acute Lower GI Toxicity (Grade 2-3) | Data not sufficiently available for direct comparison | Significant reduction (p <0.05)[4] | - |
| Tumor Response (Complete + Partial) | 100% (11 CR, 4 PR) in a Phase I/II study[6] | 98.3%[4] | 96.8%[4] |
| Amifostine-Related Side Effects | Vomiting (40%), Hypotension (13%) in a high-dose study[6] | Nausea/Vomiting (53%), Hypotension, Allergic reactions[3] | - |
Experimental Protocols
Understanding the methodologies of the cited studies is crucial for interpreting the comparative data.
Hypofractionated Radiotherapy with Amifostine
A Phase I/II study investigated the feasibility of hypofractionated and accelerated radiotherapy supported by high-dose daily Amifostine (HypoARC).[6]
-
Patient Population: 15 patients with locally advanced breast cancer.
-
Radiotherapy Regimen: 12 consecutive fractions of 3.5-4Gy (5 fractions/week) delivered to the breast/chest wall, supraclavicular, and axillary areas within 17 days.
-
Amifostine Administration: A flat dose of 1,000 mg was administered subcutaneously 20 minutes before each radiotherapy fraction.
-
Toxicity Assessment: Acute skin toxicity was evaluated.
-
Tumor Response Assessment: Complete and partial responses were recorded.
Another study focused on the individualization of subcutaneous Amifostine dosage during a hypofractionated accelerated radiotherapy with cytoprotection (HypoARC) regimen.[5][7]
-
Patient Population: 132 cancer patients.
-
Radiotherapy Regimen: 12-15 consecutive fractions of 3.4-3.5 Gy.
-
Amifostine Administration: An algorithm was used to individualize the subcutaneous Amifostine dose, with a gradual increase. A daily dose of 1000 mg was successfully delivered in 62% of patients.[5][7]
-
Toxicity Assessment: Amifostine tolerance was recorded, and side effects such as nausea, fatigue, and fever/rash were monitored.
Conventional Radiotherapy with Amifostine
A Phase III randomized trial evaluated Amifostine as a radioprotector in patients with head and neck cancer.[3]
-
Patient Population: Patients with previously untreated head and neck squamous cell carcinoma.
-
Radiotherapy Regimen: Once-daily fractions of 1.8 to 2.0 Gy to total doses of 50 to 70 Gy.[3]
-
Amifostine Administration: 200 mg/m² administered intravenously daily, 15 to 30 minutes before irradiation.[3]
-
Toxicity Assessment: Primary endpoints included the incidence of grade ≥2 acute xerostomia, grade ≥3 acute mucositis, and grade ≥2 late xerostomia. Saliva production was also quantified.
-
Tumor Efficacy Assessment: Local-regional control was the primary endpoint.
A randomized trial assessed the protective effect of Amifostine in patients with pelvic carcinomas undergoing fractionated radiotherapy.[4]
-
Patient Population: 205 patients with pelvic malignancies (rectal, bladder, prostate, gynecologic).
-
Radiotherapy Regimen: Conventional radiotherapy with daily fractions of 1.8-2.0 Gy, 5 days a week. Radical treatment to 65-70 Gy or postoperative to 50 Gy, with 45 Gy to the whole pelvis.[4]
-
Amifostine Administration: 340 mg/m² administered intravenously 15 minutes before radiotherapy, with standard antiemetics given 30 minutes prior.[4]
-
Toxicity Assessment: Skin, bowel, bladder, and hematologic toxicities were evaluated using the RTOG/EORTC scoring system.
-
Tumor Response Assessment: Assessed 6 weeks after completion of radiotherapy.
Signaling Pathways and Experimental Workflows
The cytoprotective effects of Amifostine are mediated through a well-defined signaling pathway.
References
- 1. Subcutaneous administration of amifostine during fractionated radiotherapy: a randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of amifostine on toxicities associated with radiochemotherapy in patients with locally advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of amifostine during fractionated radiotherapy in patients with pelvic carcinomas: results of a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. High dose daily amifostine and hypofractionated intensively accelerated radiotherapy for locally advanced breast cancer. A phase I/II study and report on early and late sequellae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Individualization of the subcutaneous amifostine dose during hypofractionated / accelerated radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Validation of Amifostine Trihydrate's Protective Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amifostine Trihydrate's performance against other cytoprotective agents in various animal models. It includes supporting experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
Amifostine, a broad-spectrum cytoprotectant, has demonstrated significant efficacy in protecting normal tissues from the damaging effects of radiation and chemotherapy. Its active metabolite, WR-1065, is a potent scavenger of free radicals and plays a crucial role in DNA protection and repair. This guide synthesizes preclinical data from a range of animal models to offer a comprehensive overview of its cross-species validation and comparative effectiveness.
Comparative Efficacy of Amifostine and Alternatives
Amifostine has been evaluated against several other cytoprotective agents in preclinical studies. The following tables summarize the quantitative data on its performance in terms of survival improvement and organ-specific protection.
Table 1: Survival Rate Improvement in Animal Models of Radiation Exposure
| Animal Model | Treatment | Radiation Dose | Survival Rate (%) | Reference |
| Mice | Vehicle | 9.2 Gy ⁶⁰Co | 6 | [1] |
| Amifostine (30 mg/kg) | 9.2 Gy ⁶⁰Co | 37.5 | [1] | |
| Amifostine (50 mg/kg) | 9.2 Gy ⁶⁰Co | 87.5 | [1] | |
| Gamma-tocotrienol (GT3) (50 mg/kg) | 9.2 Gy ⁶⁰Co | 75 | [1] | |
| GT3 (50 mg/kg) + Amifostine (30 mg/kg) | 9.2 Gy ⁶⁰Co | 100 | [1] | |
| GT3 (50 mg/kg) + Amifostine (50 mg/kg) | 9.2 Gy ⁶⁰Co | 100 | [1] | |
| Mice | Radiation Only | 7 Gy | - | [1] |
| Metformin (250 mg/kg) post-irradiation | 7 Gy | Increased spleen colonies (p<0.05) | [1] | |
| Amifostine (400 mg/kg) pre-irradiation | 7 Gy | Increased spleen colonies (p<0.001) | [1] | |
| Metformin + Amifostine post-irradiation | 7 Gy | Increased spleen colonies (p<0.001) | [1] |
Table 2: Protection Against Chemotherapy-Induced Toxicity
| Animal Model | Chemotherapy | Toxicity Assessed | Treatment | Key Findings | Reference |
| Rats | Cisplatin (B142131) (6 mg/kg) | Nephrotoxicity | Amifostine (200 mg/kg) | Significantly reduced serum BUN and creatinine (B1669602) levels (p<0.05) and suppressed Fas/FasL expression.[2] | [2] |
| Rats | Cisplatin (7 mg/kg) | Nephrotoxicity | L-carnitine (300 mg/kg) vs. Amifostine (200 mg/kg) | Both significantly increased renal Tc 99m DMSA uptake compared to cisplatin alone (p<0.002), indicating protection.[3] | [3] |
| Rats | Cyclophosphamide (B585) (200 mg/kg) | Hemorrhagic Cystitis | Mesna (40 mg/kg) vs. Amifostine (200 mg/kg) | Both significantly reduced bladder damage scores compared to cyclophosphamide alone (p<0.001), with no significant difference between them.[4] | [4] |
| Rats | Paclitaxel (B517696) | Neurotoxicity (in vitro) | Amifostine | Significantly increased the percentage of cells with neurites, indicating neuroprotection.[5] | [5] |
| Mice | Scopolamine (1 mg/kg) | Neurotoxicity | Amifostine (200 mg/kg) | Significantly improved spatial working memory and reduced oxidative stress markers in the brain.[6] | [6] |
Table 3: Radioprotection of Salivary Glands
| Animal Model | Radiation Dose | Treatment | Key Findings | Reference |
| Rabbits | 1 GBq ¹³¹I | Amifostine (200 mg/kg) | No significant decrease in parenchymal function of parotid and submandibular glands, unlike control animals which showed a 63% and 46% reduction, respectively.[1] | [1] |
| Rats | 60 Gy/30f ⁶⁰Co | Amifostine (250 mg/m²) | Less developed fibrosis and necrosis of salivary glands 6 months post-irradiation.[7] | [7] |
| Mice | 15 Gy | Localized Amifostine Delivery | Maintained gland function and significantly increased acinar cell survival compared to systemic administration.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Protocol 1: Assessment of Radioprotection in Mice
-
Animal Model: C3H mice.
-
Treatment Groups:
-
Vehicle control.
-
Amifostine (400 mg/kg) administered intraperitoneally (i.p.) 30 minutes before irradiation.
-
Metformin (250 mg/kg) administered i.p. 24 hours after irradiation.
-
Combination of Metformin and other agents (Captopril, MESNA, N-acetylcysteine) administered 24 hours after irradiation.
-
-
Irradiation: Whole-body irradiation with a 7 Gy dose.
-
Endpoint: Endogenous spleen colony assay. Spleens are harvested 13 days after irradiation, and the number of colonies on the surface is counted as a measure of hematopoietic stem cell survival and, consequently, radioprotection.[1]
Protocol 2: Evaluation of Nephroprotection Against Cisplatin in Rats
-
Animal Model: Male Wistar rats.
-
Treatment Groups:
-
Control (saline).
-
Cisplatin (7 mg/kg, single i.p. injection).
-
Cisplatin + L-carnitine (300 mg/kg i.p., 30 minutes before cisplatin).
-
Cisplatin + Amifostine (200 mg/kg i.p., 30 minutes before cisplatin).
-
-
Assessment (72 hours post-treatment):
-
Renal Function: Measurement of serum Blood Urea Nitrogen (BUN) and creatinine levels.
-
Renal Scintigraphy: Injection of Tc 99m DMSA followed by measurement of its uptake in the kidneys as a percentage of the injected dose per gram of tissue (%ID/g). A higher uptake indicates better tubular function.[3]
-
Histopathology: Kidneys are processed for histological examination to assess the degree of tubular necrosis and other pathological changes.[2]
-
Protocol 3: Induction and Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Mice
-
Animal Model: C57BL/6J mice.
-
Induction of CIPN: Intermittent low-dose paclitaxel administration.
-
Assessment of Neuropathy:
-
Mechanical Hypersensitivity: Von Frey filament test to measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Mechanical Hyposensitivity (Numbness): Assessment of the animal's response to a non-noxious mechanical stimulus.
-
Cold-Thermal Allodynia: Acetone test to evaluate the response to a cold stimulus.[6]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and workflows.
Mechanism of Action of Amifostine's Active Metabolite (WR-1065)
The cytoprotective effects of Amifostine are primarily mediated by its active metabolite, WR-1065. This thiol compound influences multiple cellular pathways to mitigate damage from radiation and chemotherapy.
Preclinical Experimental Workflow for Evaluating Amifostine
A typical preclinical study to evaluate the efficacy of Amifostine involves several key stages, from animal model selection to data analysis.
WR-1065 Downstream Signaling Pathways
WR-1065 activates key transcription factors like p53 and NF-κB, leading to the expression of genes involved in cell cycle control, DNA repair, and antioxidant defense.
References
- 1. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Amifostine (WR-2721) Mitigates Cognitive Injury Induced by Heavy Ion Radiation in Male Mice and Alters Behavior and Brain Connectivity [frontiersin.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Amifostine in Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delayed radioprotection by nuclear transcription factor κB -mediated induction of manganese superoxide dismutase in human microvascular endothelial cells after exposure to the free radical scavenger WR1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential of amifostine: from cytoprotectant to therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Amifostine Trihydrate versus novel cytoprotective agents: a head-to-head comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amifostine (B1664874) Trihydrate with novel cytoprotective agents—Palifermin (B1169686), N-acetylcysteine (NAC), and Mesna (B1676310). The performance of these agents is evaluated based on available preclinical and clinical data, with a focus on their efficacy in mitigating the toxic effects of chemotherapy and radiotherapy.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from comparative studies, offering a head-to-head look at the performance of these cytoprotective agents in various contexts.
Table 1: Amifostine vs. N-acetylcysteine (NAC) in Methotrexate-Induced Hepatotoxicity in Rats [1][2]
| Parameter | Control Group | Methotrexate (B535133) (MTX) Only | MTX + Amifostine | MTX + NAC |
| Histopathological Score (Median) | 1 (0-3) | 7 (6-9) | 4.5 (3-5) | 4 (3-6) |
| Malondialdehyde (MDA) Activity (nmol/g) | 409 (352-466) | 455.5 (419-516) | Not Significantly Different from MTX Only | Not Significantly Different from MTX Only |
| Glutathione (B108866) (GSH) Activity (μmol/g) | 3.02 (2.85-3.43) | 2.52 (2.07-3.34) | Not Significantly Different from MTX Only | 3.22 (2.54-3.62) |
| Superoxide Dismutase (SOD) Activity (U/g) | 71.78 (61.88-97.81) | 61.46 (58.27-67.75) | Not Significantly Different from MTX Only | 69.22 (61.13-100.88) |
Table 2: Amifostine vs. Mesna in Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats [3][4]
| Parameter | Control Group | Cyclophosphamide (B585) (CYP) Only | CYP + Amifostine | CYP + Mesna |
| Macroscopic Hemorrhage Score (Median) | 0 | 3 | 0 | 0 |
| Microscopic Edema Score (Median) | 0 | 3 | 0 | 0 |
| Microscopic Hemorrhage Score (Median) | 0 | 3 | 0 | 0 |
| Overall Bladder Damage Score (Median) | 0 | 9 | 0 | 0 |
Table 3: Indirect Comparison of Amifostine and Palifermin in Preventing Chemotherapy-Induced Oral Mucositis (Network Meta-Analysis) [5]
| Intervention | Risk Ratio (RR) vs. Control for developing Oral Mucositis | 95% Confidence Interval (CI) |
| Cryotherapy | 0.51 | 0.38 to 0.68 |
| Amifostine | Not Statistically Significant | - |
| Palifermin | Not Statistically Significant | - |
| Sucralfate | Not Statistically Significant | - |
| Zinc Sulphate | Not Statistically Significant | - |
Note: This network meta-analysis suggests cryotherapy as the most effective intervention. Direct head-to-head trials comparing amifostine and palifermin for this indication are limited.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative studies are provided below.
Assessment of Methotrexate-Induced Hepatotoxicity in Rats[1][2]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hepatotoxicity: A single intraperitoneal injection of methotrexate (20 mg/kg).
-
Treatment Groups:
-
Control: No treatment.
-
MTX Only: Saline administration.
-
MTX + Amifostine: Amifostine (50 mg/kg) administered intraperitoneally 30 minutes before MTX injection.
-
MTX + NAC: N-acetylcysteine (150 mg/kg) administered intraperitoneally 1 hour after MTX injection.
-
-
Endpoint Analysis (after 72 hours):
-
Histopathology: Liver tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin. A pathologist, blinded to the treatment groups, scored the sections for sinusoidal dilatation, inflammatory cell infiltration, and hepatocyte necrosis.
-
Biochemical Analysis: Liver homogenates were used to measure:
-
Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.
-
Glutathione (GSH) levels.
-
Superoxide dismutase (SOD) activity.
-
-
Evaluation of Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats[3][4]
-
Animal Model: Male Wistar rats.
-
Induction of Hemorrhagic Cystitis: A single intraperitoneal injection of cyclophosphamide (200 mg/kg).
-
Treatment Groups:
-
Control: Saline injection.
-
CYP Only: Cyclophosphamide injection.
-
CYP + Amifostine: Amifostine (200 mg/kg) administered intraperitoneally 30 minutes before CYP injection.
-
CYP + Mesna: Mesna (40 mg/kg) administered intraperitoneally at 0, 4, and 8 hours after CYP injection.
-
-
Endpoint Analysis (after 24 hours):
-
Macroscopic Evaluation: Bladders were excised and graded for hemorrhage and edema.
-
Histopathological Evaluation: Bladders were fixed, sectioned, and stained with hematoxylin and eosin. A pathologist, blinded to the treatment groups, scored the sections for edema, hemorrhage, and inflammatory cell infiltration based on Gray's criteria.
-
Comet Assay for DNA Damage Assessment[1][2][6][7][8]
-
Principle: This single-cell gel electrophoresis technique detects DNA strand breaks. Damaged DNA migrates further in an electric field, forming a "comet tail."
-
General Procedure:
-
Cells are embedded in a low-melting-point agarose (B213101) on a microscope slide.
-
Cells are lysed to remove membranes and proteins, leaving behind the nucleoid.
-
Slides are placed in an electrophoresis chamber with either alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) buffer.
-
Electrophoresis is performed.
-
DNA is stained with a fluorescent dye (e.g., SYBR Green).
-
Comets are visualized and quantified using fluorescence microscopy and specialized software to measure the percentage of DNA in the tail.
-
Figure 1: Experimental workflow for the Comet Assay.
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action and signaling pathways for Amifostine Trihydrate and the novel cytoprotective agents.
Amifostine Cytoprotective Pathway
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in normal tissues to its active thiol metabolite, WR-1065. This selective activation in normal tissues is a key to its differential protection. WR-1065 acts as a potent scavenger of reactive oxygen species (ROS), donates hydrogen to repair DNA damage, and can bind to and detoxify reactive metabolites of chemotherapeutic agents.[6][7][8][9][10]
Figure 2: Amifostine's selective cytoprotective mechanism.
Palifermin (KGF) Signaling Pathway
Palifermin, a recombinant human keratinocyte growth factor (KGF), binds to the KGF receptor (KGFR), which is primarily expressed on epithelial cells. This binding activates intracellular signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to epithelial cell proliferation, differentiation, and migration, thereby promoting the healing of mucosal tissues.[4][11][12]
Figure 3: Palifermin's signaling cascade in epithelial cells.
N-acetylcysteine (NAC) Antioxidant Pathway
N-acetylcysteine exerts its cytoprotective effects primarily through its role as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH). NAC can also directly scavenge reactive oxygen species and has been shown to induce the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[8][[“]][14][15][16][17]
Figure 4: Multifaceted antioxidant mechanism of NAC.
Mesna Detoxification Pathway
Mesna is a uroprotective agent that prevents hemorrhagic cystitis induced by the chemotherapeutic agents cyclophosphamide and ifosfamide. These drugs are metabolized to acrolein, a urotoxic compound. In the urinary tract, Mesna's thiol group reacts with acrolein to form a stable, non-toxic thioether, which is then safely excreted.[3][4][18][19][20][21][22][23][24][25]
Figure 5: Mesna's mechanism for neutralizing acrolein.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. re-place.be [re-place.be]
- 3. Comparison of uroprotective efficacy of mesna and amifostine in Cyclophosphamide- induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Normal tissue radioprotection by amifostine via Warburg-type effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two New Faces of Amifostine: Protector from DNA Damage in Normal Cells and Inhibitor of DNA Repair in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ec.bioscientifica.com [ec.bioscientifica.com]
- 10. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 11. A randomized trial comparing the nephrotoxicity of cisplatin/ifosfamide-based combination chemotherapy with or without amifostine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grantome.com [grantome.com]
- 13. consensus.app [consensus.app]
- 14. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Mesna? [synapse.patsnap.com]
- 19. The development of mesna for the inhibition of urotoxic side effects of cyclophosphamide, ifosfamide, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparision of uroprotective activity of reduced glutathione with Mesna in Ifosfamide induced hemorrhagic cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Incidence of hemorrhagic cystitis after cyclophosphamide therapy with or without mesna: A cohort study and comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inactivation of acrolein by sodium 2-mercaptoethanesulfonate using headspace-solid-phase microextraction gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of mesna with forced diuresis to prevent cyclophosphamide induced haemorrhagic cystitis in marrow transplantation: a prospective randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Potential for Tumor Protection by Amifostine Trihydrate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Amifostine (B1664874) Trihydrate and its analogs, focusing on their potential for tumor protection versus normal tissue cytoprotection in the context of cancer therapy. The information presented is based on available preclinical and clinical data to aid in research and development decisions.
Introduction to Amifostine and its Analogs
Amifostine (WR-2721) is a broad-spectrum cytoprotective agent used to mitigate the toxic effects of chemotherapy and radiotherapy on normal tissues.[1][2][3] It is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065.[2][3] The selective protection of normal tissues is attributed to higher alkaline phosphatase activity and a more favorable physiological pH in healthy tissues compared to the often acidic and hypoxic tumor microenvironment.[3][4]
The quest for improved efficacy and reduced side effects has led to the development of several Amifostine analogs. This guide compares Amifostine and its primary active metabolite, WR-1065, with other notable analogs, providing available quantitative data on their performance, detailed experimental protocols for key assays, and an overview of the relevant signaling pathways.
Comparative Performance of Amifostine and its Analogs
The following tables summarize the available quantitative data from preclinical studies comparing Amifostine and its analogs. It is important to note that direct head-to-head comparisons across all analogs under identical experimental conditions are limited.
Table 1: In Vitro Cytotoxicity and Radioprotection
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| Amifostine (WR-2721) | - | - | - | Inactive in vitro | - |
| WR-1065 | RKO36 (human colon carcinoma) | Clonogenic Survival | Radioprotection (X-rays) | Significant | [5] |
| CHO AA8 | Clonogenic Survival | Radioprotection (2 Gy) | ~1.6-fold increase in survival | [6] | |
| Human Glioma Cell Lines (U87, D54, U251, A172) | Clonogenic Survival | Protection Factor (Radiation) | 1.9 - 2.8 | [7] | |
| WR-255591 | CHO | Clonogenic Survival | Radioprotection | Significant | (Implied, compared to WR-1065) |
| DRDE-07 | Rat Liver Slices | LDH/ALT leakage (vs. Sulfur Mustard) | LC50 Fold Increase (LDH) | 3.3 | [8] |
| Rat Liver Slices | LDH/ALT leakage (vs. Sulfur Mustard) | LC50 Fold Increase (ALT) | 5.5 | [8] | |
| PrC-210 | Diploid Human Fibroblasts | Cell Growth Inhibition | IC70 | 4.1 mM | [9] |
Table 2: In Vivo Radioprotection and Toxicity
| Compound | Animal Model | Parameter | Value | Reference |
| Amifostine | Mice | Dose Reduction Factor (DRF) for H-ARS | 2.7 | [10] |
| Mice | In vivo protection vs. Sulfur Mustard | Moderate | [8] | |
| Mice | LD50 (oral) | 1049 mg/kg | [8] | |
| PrC-210 | Mice | Dose Reduction Factor (DRF) | 1.6 (same as Amifostine) | [9][11] |
| Mice | Survival (vs. LD95 radiation) | 100% at 0.5 MTD | [11] | |
| Ferret/Rat | Side Effects (Vomiting/Hypotension) | Not observed | [12] | |
| DRDE-06 | Mice | In vivo protection vs. Sulfur Mustard | Low | [8] |
| Mice | LD50 (oral) | 1345 mg/kg | [8] | |
| DRDE-07 | Mice | In vivo protection vs. Sulfur Mustard | High (≥ Amifostine) | [8] |
| Mice | LD50 (oral) | 1248 mg/kg | [8] | |
| DRDE-08 | Mice | In vivo protection vs. Sulfur Mustard | Moderate (> DRDE-06) | [8] |
| Mice | LD50 (oral) | 951 mg/kg | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of Amifostine and its analogs are provided below.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation or other cytotoxic agents.
-
Cell Preparation:
-
Culture cells to ~80% confluency in appropriate growth medium.
-
Harvest cells using trypsin-EDTA and resuspend in fresh medium to create a single-cell suspension.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
-
Treatment and Plating:
-
Plate a known number of cells into multi-well plates or petri dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (50-150).
-
Allow cells to attach for several hours.
-
Treat cells with the desired concentration of the Amifostine analog for a specified duration (e.g., 30 minutes) prior to and/or during exposure to radiation or a chemotherapeutic agent.
-
For radiation experiments, irradiate the cells with the desired dose.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh growth medium.
-
-
Incubation and Staining:
-
Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.
-
When colonies in the control group have reached at least 50 cells, terminate the experiment.
-
Wash the plates with PBS, fix the colonies with a solution such as 10% buffered formalin, and stain with a solution like 0.5% crystal violet.
-
-
Data Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x (PE/100))).
-
Plot the SF against the radiation dose or drug concentration to generate a survival curve.
-
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation and Embedding:
-
Harvest cells and resuspend in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.
-
Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify on a cold surface.
-
-
Lysis:
-
Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents) to lyse the cells and unfold the DNA. This is typically done overnight at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
For detection of single-strand breaks, immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Perform electrophoresis at a low voltage to allow the negatively charged, broken DNA fragments to migrate out of the nucleus, forming a "comet tail".
-
-
Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use specialized software to quantify the amount of DNA in the comet tail relative to the head, which is proportional to the amount of DNA damage.
-
γH2AX Foci Formation Assay
This immunofluorescence-based assay is a highly specific and sensitive method for quantifying DNA double-strand breaks (DSBs).
-
Cell Culture and Treatment:
-
Grow cells on coverslips or in chamber slides.
-
Treat the cells with the Amifostine analog and/or radiation as described in the clonogenic assay protocol.
-
At various time points after treatment, fix the cells with 4% paraformaldehyde.
-
-
Immunostaining:
-
Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of distinct fluorescent foci within each nucleus using image analysis software. The number of foci per cell is a direct measure of the number of DSBs.
-
Signaling Pathways and Mechanisms of Action
The cytoprotective effects of Amifostine and its analogs are mediated through a combination of direct and indirect mechanisms.
Mechanism of Action and Selective Uptake
The following diagram illustrates the conversion of Amifostine to its active form and its primary mechanisms of action.
Caption: Conversion of Amifostine to WR-1065 and its cytoprotective mechanisms.
p53 Signaling Pathway
WR-1065 has been shown to activate the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis. This activation appears to occur through a DNA-damage-independent pathway, potentially involving the direct redox modulation of p53 by WR-1065.
Caption: WR-1065-mediated activation of the p53 pathway.
NF-κB Signaling Pathway
WR-1065 can also activate the NF-κB transcription factor. This activation is thought to contribute to its cytoprotective effects, in part by upregulating the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD).
Caption: Activation of the NF-κB signaling pathway by WR-1065.
Conclusion
The available data suggest that Amifostine and its analogs, particularly WR-1065, offer selective protection to normal tissues during cancer therapy through a multi-faceted mechanism involving free radical scavenging, DNA protection, and modulation of key signaling pathways. Newer analogs like PrC-210 show promise for improved efficacy and a better safety profile compared to Amifostine.
A critical consideration is the consistent finding that Amifostine and its active metabolite, WR-1065, do not appear to protect tumor cells from the cytotoxic effects of chemotherapy and radiotherapy.[4][13][14] In some instances, they may even enhance the anti-tumor response.[15][16]
Further research involving direct, quantitative comparisons of a broader range of analogs in standardized preclinical cancer models is warranted to fully elucidate their relative potential and guide the development of next-generation cytoprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. ROS-scavenger and radioprotective efficacy of the new PrC-210 aminothiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Radioprotective efficacy and toxicity of a new family of aminothiol analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protection of normal tissues from radiation and cytotoxic therapy: the development of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Amifostine Trihydrate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Amifostine Trihydrate, a cytoprotective agent used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA). However, it is considered a hazardous substance by the Occupational Safety and Health Administration (OSHA) and requires careful handling and disposal.[1] All waste must be managed in accordance with local, state, and federal regulations.[1]
Waste Classification and Containerization
Proper segregation of pharmaceutical waste is paramount. This compound waste should be categorized as non-hazardous pharmaceutical waste. The appropriate containers for different types of this compound waste are detailed below.
| Waste Type | Description | Container Color |
| Bulk this compound Waste | Unused or expired pure this compound powder, partially used vials, and solutions with significant concentrations. | Blue or White |
| Trace this compound Waste | "RCRA empty" containers (no more than 3% by weight of the original contents remaining), gloves, gowns, and other disposable materials with minimal residual contamination. | Blue or White |
| Sharps Contaminated with this compound | Needles and syringes used for preparing or administering this compound solutions. | Sharps Container (specifically for non-hazardous pharmaceutical waste) |
| Spill Cleanup Materials | Absorbent pads and other materials used to clean up this compound spills. | Blue or White |
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe disposal of this compound waste from your laboratory.
-
Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Waste Segregation:
-
At the point of generation, immediately segregate this compound waste from other waste streams (e.g., regular trash, biohazardous waste, hazardous chemical waste).
-
Use designated, clearly labeled containers for non-hazardous pharmaceutical waste.[2]
-
-
Containerizing Waste:
-
Solid Waste: Place unused this compound powder, contaminated labware (e.g., weigh boats, spatulas), and trace-contaminated items into a designated blue or white container.[2]
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof blue or white container. Do not pour this compound solutions down the drain. While not a federally regulated hazardous waste, this practice is discouraged to prevent the introduction of pharmaceuticals into waterways.
-
Empty Containers: Vials and other containers that held this compound should be "RCRA empty," meaning all contents have been removed by normal means and no more than 3% by weight of the original product remains.[3] These can be disposed of in the blue or white non-hazardous pharmaceutical waste container.
-
Sharps: Dispose of any needles and syringes used with this compound in a designated sharps container for non-hazardous pharmaceuticals.
-
-
Spill Management:
-
In the event of a spill, use dry clean-up procedures to avoid generating dust.[1]
-
Wear appropriate PPE, including a respirator if there is a risk of inhaling airborne powder.
-
Gently sweep up the spilled powder using absorbent pads or other suitable materials.
-
Place all cleanup materials into a sealed bag and then into the designated blue or white container for non-hazardous pharmaceutical waste.
-
Wash the spill area thoroughly with soap and water after the initial cleanup.
-
-
Storage and Collection:
-
Store sealed waste containers in a secure, designated area within the laboratory, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure all containers are clearly labeled as "Non-Hazardous Pharmaceutical Waste" and include the contents (this compound).
-
-
Final Disposal:
-
Arrange for the collection of the non-hazardous pharmaceutical waste by a licensed and approved waste disposal vendor.
-
Ensure the vendor will transport the waste to a facility for incineration, which is the recommended disposal method for non-hazardous pharmaceuticals to prevent environmental contamination.[2]
-
Retain all disposal records and certificates of destruction as required by your institution and local regulations.[2]
-
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Amifostine Trihydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Amifostine Trihydrate, a cytoprotective agent. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure research environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE and safety protocols to be observed.
| Category | Requirement | Specification | Rationale |
| Hand Protection | Impermeable, resistant gloves | Chemotherapy gloves tested to ASTM D6978 standard are recommended.[1][2] Nitrile gloves are a suitable option. | To prevent skin contact and absorption.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] | To protect eyes from dust particles and splashes.[6] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | A dust mask, such as a type N95 (US), is recommended, particularly when handling the powder form to avoid dust formation.[5][7] | To prevent inhalation of the substance.[8] |
| Body Protection | Protective clothing | An impervious gown should be worn.[6] For tasks with a higher risk of exposure, a long-sleeved, impermeable gown that closes in the back is recommended.[1] | To protect the skin and clothing from contamination. |
| Hygiene | Hand washing | Wash hands thoroughly with soap and water after handling and before breaks.[3][8] | To remove any potential residual contamination. |
Operational Plan for Handling this compound
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key steps involved.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. halyardhealth.eu [halyardhealth.eu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Amifostine = 97 TLC, powder 112901-68-5 [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
